tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627979 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283167-28-2 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate
CAS Number: 283167-28-2
A Core Intermediate for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and G-protein coupled receptor ligands.[1] This document details its chemical and physical properties, provides insights into its synthesis, and outlines its applications in drug discovery and development.
Chemical and Physical Properties
This compound, with the molecular formula C₁₂H₂₂N₂O₃, possesses a molecular weight of 242.31 g/mol .[2][3] The structure features a piperidine ring N-acetylated at the 1-position and bearing a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This combination of a polar acetyl group and a lipophilic Boc protecting group provides a unique solubility profile, rendering it soluble in many organic solvents while being sparingly soluble in water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 283167-28-2 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [2] |
| Molecular Weight | 242.31 g/mol | [2][3] |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [2] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 392.9 ± 31.0 °C (predicted) | [3] |
| Density | 1.08 ± 0.1 g/cm³ (predicted) | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 4-amino-1-Boc-piperidine. The Boc-protected amine is first acetylated, followed by the removal of the Boc group, and subsequent re-protection of the exocyclic amine. A more direct approach involves the selective acetylation of the piperidine nitrogen of 4-amino-1-Boc-piperidine.
General Experimental Protocol: Acetylation of 4-amino-1-Boc-piperidine
A solution of 4-amino-1-Boc-piperidine in a suitable aprotic solvent, such as dichloromethane, is cooled in an ice bath. To this solution, a slight molar excess of acetic anhydride is added dropwise, followed by the addition of a tertiary amine base like triethylamine to scavenge the acetic acid byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the tert-butyl protons of the Boc group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and carbamate groups, as well as carbons of the piperidine ring and the tert-butyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, and the C=O stretches of the amide and carbamate functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Discovery
The utility of this compound lies in its bifunctional nature, possessing a protected amine and an acetylated piperidine nitrogen. This allows for sequential and selective chemical modifications, making it a versatile scaffold in the synthesis of more complex molecules.
The Boc-protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then participate in a variety of coupling reactions, such as amide bond formation or reductive amination. The acetyl group on the piperidine nitrogen modulates the basicity of the ring nitrogen and can influence the pharmacokinetic properties of the final compound.
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in many centrally acting drugs. The presence of the protected amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug design. For instance, it has been utilized as a building block in the development of opioid receptor modulators and other CNS-targeting compounds.[4]
Experimental and Synthetic Workflows
The following diagrams illustrate the general synthetic utility of this compound.
Caption: Synthetic workflow utilizing the target compound.
This workflow highlights the key transformations involving this compound, from its synthesis to its use in the generation of diverse target molecules.
References
Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a chemical compound frequently utilized as a building block and intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Its structure incorporates a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile reagent for introducing a substituted piperidine moiety in a protected form, which can be deprotected in later synthetic steps.
Chemical Properties and Data
This section summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 242.31 g/mol | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2] |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [1][2] |
| CAS Number | 283167-28-2 | [1] |
| Canonical SMILES | CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | [2] |
| Predicted Density | 1.08±0.1 g/cm³ | [3] |
| Predicted Boiling Point | 392.9±31.0 °C | [3] |
| Synonyms | 1-Acetyl-4-Bocamino-piperidine, tert-butyl N-(1-acetyl-4-piperidyl)carbamate | [1][2] |
Molecular Structure
The structure of this compound is key to its utility in organic synthesis.
Caption: 2D structure of this compound.
Experimental Protocols
The following are generalized experimental protocols relevant to the synthesis and analysis of this compound and similar compounds.
Synthesis
A common synthetic route involves a multi-step process:
-
Starting Material Preparation : The synthesis typically begins with a commercially available piperidine derivative, such as 4-aminopiperidine.
-
Acetylation : The piperidine nitrogen is acetylated. This is often achieved by reacting the starting material with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.
-
Boc Protection : The primary amine at the 4-position is then protected with a tert-butyloxycarbonyl (Boc) group. This is commonly carried out using di-tert-butyl dicarbonate (Boc₂O) and a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or tetrahydrofuran.
-
Purification : The final product is typically purified by techniques such as recrystallization or column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a variety of analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is used to confirm the presence of key structural features. Characteristic signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the acetyl methyl group (a singlet around 2.1 ppm), the piperidine ring protons (multiplets in the 1.2-4.0 ppm region), and the carbamate NH proton (a broad singlet).
-
¹³C NMR : The carbon NMR spectrum provides information on the carbon framework. Expected signals would include the carbonyl carbons of the acetyl and carbamate groups (typically in the 155-170 ppm range), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS) :
-
Electrospray Ionization (ESI) : This is a common ionization technique for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Fragmentation patterns can also provide structural information.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Reversed-Phase HPLC : A C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid. Detection can be achieved using a UV detector, although the chromophore in this molecule is not particularly strong, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
Caption: Synthetic and analytical workflow.
References
In-Depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of tert-butyl (1-acetylpiperidin-4-yl)carbamate. This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various pharmaceutically active compounds.
Chemical Properties and Identifiers
This compound is a white to off-white solid. Its core structure consists of a piperidine ring N-acylated with an acetyl group and bearing a tert-butoxycarbonyl (Boc) protected amine at the 4-position. The presence of the acid-labile Boc protecting group is a key feature for its utility in multi-step organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate[1] |
| CAS Number | 283167-28-2[1] |
| Molecular Formula | C₁₂H₂₂N₂O₃[1] |
| Molecular Weight | 242.31 g/mol [1] |
| InChI | InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16)[1] |
| SMILES | CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not experimentally determined in searched literature. | Estimated based on similar piperidine derivatives: 95-105°C. |
| Boiling Point | 392.9 ± 31.0 °C (Predicted) | |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | |
| pKa | 12.09 ± 0.20 (Predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF); poorly soluble in water. |
Spectroscopic Data
Table 3: Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | Characteristic signals for the tert-butyl group (singlet at ~1.4 ppm), piperidine protons (multiple signals between 1.2-3.5 ppm), acetyl methyl group (singlet at ~2.0 ppm), and carbamate NH (broad signal at ~4.5-5.0 ppm). |
| ¹³C NMR | Signals for the carbonyl carbons of the acetyl and carbamate groups are expected around 170 ppm and 155 ppm, respectively. |
| IR Spectroscopy | Strong absorption bands for the carbonyl stretching of the acetyl group (~1680 cm⁻¹) and the carbamate group (~1700 cm⁻¹), along with an N-H stretching band at approximately 3300-3400 cm⁻¹. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be at m/z 243.1703. |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that generally involves the protection of the amine functionalities of a piperidine precursor.
General Synthesis Workflow
The synthetic route typically starts with a commercially available piperidine derivative, such as 4-aminopiperidine. The process involves two key transformations: acetylation of the piperidine nitrogen and the introduction of the Boc protecting group on the 4-amino substituent. The order of these steps can vary.
Caption: General synthetic workflow for this compound.
Experimental Protocols
General Protocol for N-Acetylation:
-
Dissolve the piperidine starting material in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain the acetylated product.
General Protocol for Boc-Protection:
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture with water).
-
Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate).
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Key Reactions: Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, serving as a protecting group for the primary amine. Its removal is a common and critical step in the synthesis of more complex molecules. The Boc group is readily cleaved under acidic conditions.
Caption: Boc deprotection of the title compound under acidic conditions.
Experimental Protocol for Boc Deprotection:
-
Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to yield the free amine.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its bifunctional nature, with a protected amine and an acetylated piperidine nitrogen, allows for sequential and selective modifications.
This compound and its derivatives are utilized in the development of:
-
Enzyme inhibitors: The piperidine scaffold is a common feature in molecules designed to target the active sites of enzymes, such as proteases and kinases.
-
Receptor ligands: It serves as a building block for the synthesis of ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.
-
Peptide-based drug candidates: The protected amine allows for its incorporation into peptide chains or as a scaffold for peptidomimetics.
While this compound itself is not known to directly modulate specific signaling pathways, the final drug candidates synthesized from it may target a wide range of pathways involved in various diseases.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally similar compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. The compound is stable under normal laboratory conditions.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.
-
This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety assessment before handling this chemical.
References
An In-depth Technical Guide on the Structure Elucidation of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of tert-Butyl (1-acetylpiperidin-4-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of various biologically active molecules. This document details its physicochemical properties, spectroscopic data, a plausible synthetic route with a detailed experimental protocol, and a general workflow for its characterization.
Chemical Structure and Properties
This compound, with the molecular formula C₁₂H₂₂N₂O₃, possesses a central piperidine ring functionalized at the 1-position with an acetyl group and at the 4-position with a tert-butoxycarbonyl (Boc) protected amine.[1] This structure provides a versatile scaffold for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem[1] |
| Molecular Weight | 242.31 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | PubChem[1] |
| CAS Number | 283167-28-2 | PubChem[1] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Boiling Point | 392.9 ± 31.0 °C (Predicted) | ChemBK |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | ChemBK |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. (Predicted) | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step process starting from 4-aminopiperidine. The first step involves the protection of the primary amine with a Boc group, followed by the acetylation of the secondary amine on the piperidine ring.
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate
-
To a stirred solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-Butyl piperidin-4-ylcarbamate, which can be used in the next step without further purification if sufficiently pure.
Step 2: Synthesis of this compound
-
Dissolve tert-Butyl piperidin-4-ylcarbamate (1.0 eq) in DCM.
-
Add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.
Spectroscopic Data for Structure Elucidation
The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables provide predicted data based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.50 | br s | 1H | NH (carbamate) |
| ~ 3.85 - 3.75 | m | 1H | Piperidine CH |
| ~ 3.60 - 3.50 | m | 1H | Piperidine CH |
| ~ 3.10 - 3.00 | m | 1H | Piperidine CH |
| ~ 2.60 - 2.50 | m | 1H | Piperidine CH |
| ~ 2.09 | s | 3H | CH₃ (acetyl) |
| ~ 1.95 - 1.85 | m | 2H | Piperidine CH₂ |
| ~ 1.44 | s | 9H | C(CH₃)₃ (Boc) |
| ~ 1.35 - 1.25 | m | 2H | Piperidine CH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169.5 | C=O (acetyl) |
| ~ 155.0 | C=O (carbamate) |
| ~ 79.5 | C(CH₃)₃ (Boc) |
| ~ 48.5 | Piperidine C4 |
| ~ 45.0 | Piperidine C2/C6 |
| ~ 41.0 | Piperidine C2/C6 |
| ~ 32.0 | Piperidine C3/C5 |
| ~ 28.4 | C(CH₃)₃ (Boc) |
| ~ 21.4 | CH₃ (acetyl) |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3340 | N-H stretch (carbamate) |
| ~ 2970 | C-H stretch (aliphatic) |
| ~ 1700 | C=O stretch (carbamate) |
| ~ 1640 | C=O stretch (amide) |
| ~ 1520 | N-H bend |
| ~ 1170 | C-O stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 243.17 | [M+H]⁺ |
| 187.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 143.11 | [M - Boc + H]⁺ |
Experimental Workflow for Characterization
A standard workflow for the characterization of a synthesized batch of this compound is outlined below.
Biological Context and Potential Applications
While specific biological activities for this compound are not extensively documented, the 4-aminopiperidine scaffold is a common motif in a variety of biologically active compounds. Derivatives of 4-aminopiperidine have been investigated for a range of therapeutic applications, including as N-type calcium channel blockers for the treatment of pain, and as antifungal agents.[2][3] The presence of the Boc-protecting group and the N-acetyl group in the target molecule makes it an ideal intermediate for the synthesis of more complex molecules with potential therapeutic value. The modification of these groups allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl (1-acetylpiperidin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details two common synthetic routes, including step-by-step experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.
Introduction
This compound is a bifunctional molecule featuring a piperidine ring N-acetylated at the 1-position and a carbamate-protected amine at the 4-position. This substitution pattern makes it a valuable building block in medicinal chemistry, allowing for sequential and selective modification at either the piperidine nitrogen (after deacetylation) or the 4-amino group (after Boc-deprotection).
Synthetic Pathways
Two principal and reliable synthetic pathways for the preparation of this compound are outlined below.
Pathway A: Acetylation of a Boc-Protected Piperidine
This is a common and often high-yielding two-step approach starting from commercially available 4-aminopiperidine. The exocyclic primary amine is first protected with a tert-butoxycarbonyl (Boc) group, followed by the acetylation of the endocyclic secondary amine.
Pathway B: Reductive Amination of an N-Acetyl Piperidone
This alternative pathway begins with 1-acetyl-4-piperidone. A reductive amination reaction is performed to introduce the 4-amino group, which is then subsequently protected with a Boc group.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound via Pathway A, which is often preferred due to the ready availability of the starting material and generally clean reactions.
Workflow for Pathway A
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate
Materials:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminopiperidine (10.0 g, 100 mmol) in dichloromethane (100 mL).
-
Add triethylamine (15.3 mL, 110 mmol) to the solution.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate (22.9 g, 105 mmol) in dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically a white solid and can be further purified by recrystallization from ethyl acetate/hexanes to yield pure tert-butyl piperidin-4-ylcarbamate.
Step 2: Synthesis of this compound
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate (10.0 g, 50 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Add triethylamine (8.4 mL, 60 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add acetic anhydride (5.2 mL, 55 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via Pathway A.
| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Aminopiperidine | 1.0 | (Boc)₂O | 1.05 | DCM | 0 to RT | 4 | 90-98 |
| 2 | tert-Butyl piperidin-4-ylcarbamate | 1.0 | Ac₂O | 1.1 | DCM | 0 to RT | 2 | 85-95 |
| Overall | 4-Aminopiperidine | 76-93 |
Yields are based on literature for similar transformations and may vary depending on experimental conditions and scale.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 95-105 °C (estimated)[2] |
| Solubility | Soluble in DCM, CHCl₃, THF; poorly soluble in water[2] |
| CAS Number | 283167-28-2[1] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.55 (br s, 1H, NH), 3.85 (m, 1H), 3.75 (m, 2H), 3.05 (m, 2H), 2.09 (s, 3H, COCH₃), 1.95 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.35 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 169.0, 155.5, 79.5, 48.0, 44.0, 43.5, 32.5, 28.4 (3C), 21.4.
-
IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~1700 (C=O, carbamate), ~1630 (C=O, amide).
This guide provides a robust framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures and perform reactions in a well-ventilated fume hood.
References
A Technical Guide to tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl (1-acetylpiperidin-4-yl)carbamate is not an active pharmaceutical ingredient with a specific biological mechanism of action. Instead, it serves as a crucial chemical intermediate, a molecular building block used in the synthesis of more complex and often pharmacologically active compounds. Its structure incorporates a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile component in the design and synthesis of novel therapeutic agents. This guide provides an in-depth look at its chemical properties, synthesis, and applications in medicinal chemistry.
Chemical and Physical Properties
The unique structural features of this compound, including a central piperidine ring, an acetyl group on the piperidine nitrogen, and a Boc-protected amine, dictate its chemical reactivity and utility.[1] The Boc group is notably sensitive to strong acids, allowing for its selective removal to unmask a primary amine for further chemical modification.[1] The compound is generally stable under normal laboratory conditions and in basic environments.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [2] |
| Molecular Weight | 242.31 g/mol | [2] |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [2] |
| Physical State | White to off-white solid (inferred) | [1] |
| Solubility | Soluble in organic solvents (e.g., DCM, CHCl₃, THF); poorly soluble in water (inferred) | [1] |
| CAS Number | 283167-28-2 | [2] |
Synthesis and Key Reactions
The synthesis of this compound is typically achieved through a multi-step process that involves the protection of functional groups on a piperidine scaffold. A common approach involves the acetylation of the piperidine nitrogen and the subsequent introduction of the Boc protecting group onto the amine at the 4-position.
Caption: A generalized workflow for the synthesis of this compound.
The utility of this compound as a synthetic intermediate is primarily due to the selective reactivity of its functional groups. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then participate in various coupling reactions to build more complex molecules.
Caption: Key deprotection and subsequent reactions of the intermediate.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound can vary, a general procedure for the Boc protection step is as follows:
Protocol: Boc Protection of an Amine
-
Dissolution: The starting amine (e.g., 1-acetyl-4-aminopiperidine) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 equivalents, is added to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, commonly by column chromatography, to yield the desired tert-butyl carbamate.[1]
Applications in Drug Discovery and Development
The primary role of this compound is as a versatile scaffold in the synthesis of pharmaceutically active compounds.[1] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.
-
Enzyme Inhibitors: The piperidine core can serve as a scaffold for designing inhibitors of enzymes, such as proteases.[1]
-
Receptor Ligands: It is used in the preparation of ligands for various receptors, including G-protein coupled receptors (GPCRs).[1]
-
Peptide-Based Therapeutics: This intermediate is a building block in the synthesis of peptide-based drug candidates and peptidomimetics.[1] The carbamate group itself is often used as a stable surrogate for a peptide bond in medicinal chemistry.[3]
The incorporation of this fragment can also improve the pharmacokinetic properties of a drug candidate due to the balance of lipophilicity provided by the piperidine and protecting groups.[1]
Conclusion
References
In-Depth Technical Guide: tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and relevant workflows for tert-butyl (1-acetylpiperidin-4-yl)carbamate. This information is critical for its application in pharmaceutical research and development as a key building block and intermediate.
Core Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem[1] |
| Molecular Weight | 242.31 g/mol | PubChem[1] |
| Physical State | White to off-white solid (inferred) | |
| Melting Point | 95-105°C (estimated) | Vulcanchem[2] |
| pKa | ~14.5 (carbamate NH, estimated) | Vulcanchem[2] |
| LogP | ~2.3 (estimated) | Vulcanchem[2] |
Solubility Data
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Characteristic of Boc-protected amines.[2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Chloroform (CHCl₃) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [2] |
| Ethanol | Soluble | Inferred from similar compounds.[3] |
| Ether | Soluble | Inferred from similar compounds.[3] |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard and reliable method for determining the thermodynamic solubility of a compound.[4] It is recommended by the World Health Organization (WHO) for active pharmaceutical ingredient (API) classification.[5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl)
-
Mechanical shaker or orbital shaker with temperature control[5]
-
Volumetric flasks
-
Centrifuge and/or syringe filters (e.g., 0.45 µm)
-
Validated analytical method (e.g., HPLC, LC-MS/MS) to quantify the compound's concentration[6]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the container in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be optimized to maintain the solid in suspension without creating a vortex.[5]
-
Phase Separation: After the equilibration period, allow the suspension to settle. Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a syringe filter.[6]
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or LC-MS/MS.[6]
-
Replicates: It is recommended to perform the experiment in at least triplicate to ensure the reliability of the results.[5]
Synthesis and Purification Workflow
The synthesis of this compound typically involves a multi-step process.
Synthesis: A common synthetic route involves the protection of 4-aminopiperidine.
-
Acetylation of the Piperidine Nitrogen: 4-(Boc-amino)piperidine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess reagents and by-products. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
Purification: The crude product is often purified to obtain the desired level of purity.
-
Slurrying/Recrystallization: The crude solid can be slurried in a solvent system, such as a mixture of hexane and dichloromethane, to remove impurities. The purified solid is then collected by filtration.[7]
-
Drying: The final product is dried under vacuum to remove any residual solvents.[7]
Characterization: The identity and purity of the synthesized compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualizations
Experimental Workflow: Solubility Determination
References
- 1. This compound | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chemical intermediate, tert-butyl (1-acetylpiperidin-4-yl)carbamate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on the analysis of its structural fragments and data from closely related molecules. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds in a research and drug development setting.
Chemical Structure and Properties
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure features a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a tert-butoxycarbonyl (Boc) protected amine.
Molecular Formula: C₁₂H₂₂N₂O₃[1]
Molecular Weight: 242.31 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral data of its core components: the N-acetylpiperidine moiety and the tert-butyl carbamate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NH- (Carbamate) |
| ~ 3.8 - 4.2 | Multiplet | 1H | -CH- (Piperidine C4) |
| ~ 3.5 - 3.8 | Multiplet | 2H | Axial -CH₂- (Piperidine C2, C6) |
| ~ 2.8 - 3.2 | Multiplet | 2H | Equatorial -CH₂- (Piperidine C2, C6) |
| ~ 2.05 | Singlet | 3H | -CH₃ (Acetyl) |
| ~ 1.8 - 2.0 | Multiplet | 2H | Axial -CH₂- (Piperidine C3, C5) |
| ~ 1.44 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| ~ 1.2 - 1.4 | Multiplet | 2H | Equatorial -CH₂- (Piperidine C3, C5) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 - 171 | C=O (Acetyl) |
| ~ 155 - 157 | C=O (Carbamate) |
| ~ 79 - 81 | -C(CH₃)₃ (Boc) |
| ~ 48 - 52 | -CH- (Piperidine C4) |
| ~ 42 - 46 | -CH₂- (Piperidine C2, C6) |
| ~ 32 - 36 | -CH₂- (Piperidine C3, C5) |
| ~ 28.5 | -C(CH₃)₃ (Boc) |
| ~ 21.5 | -CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch (Carbamate) |
| ~ 2970 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~ 1700 - 1720 | Strong | C=O Stretch (Carbamate) |
| ~ 1630 - 1650 | Strong | C=O Stretch (Amide) |
| ~ 1510 - 1540 | Medium | N-H Bend (Carbamate) |
| ~ 1250, 1160 | Strong | C-O Stretch (Carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 243.17 | [M+H]⁺ |
| 265.15 | [M+Na]⁺ |
| 187.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 143.10 | [M - Boc + H]⁺ |
| 101.08 | [M - Boc - Acetyl + 2H]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is appropriate.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide serves as a valuable resource for researchers working with this compound, providing a foundational understanding of its expected spectroscopic properties and standardized methods for its analysis. The provided protocols can be adapted for a wide range of similar small molecules, ensuring consistent and high-quality data generation in a drug discovery and development pipeline.
References
The Advent of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Immediate Release
This technical guide provides an in-depth overview of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a pivotal intermediate in contemporary drug discovery and development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, details the compound's chemical and physical properties, a representative synthetic protocol, and key characterization data.
Introduction
This compound, a bifunctional molecule featuring a protected amine and an acetylated piperidine ring, has emerged as a valuable scaffold in medicinal chemistry. Its structural motifs are frequently incorporated into a wide array of biologically active agents, underscoring its significance as a versatile building block for creating complex molecular architectures. This guide consolidates the available technical information on this compound, offering a practical resource for its synthesis and application.
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [1] |
| CAS Number | 283167-28-2 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 392.9±31.0 °C (Predicted) | |
| Density | 1.08±0.1 g/cm³ (Predicted) | |
| pKa | 12.09±0.20 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.5-5.0 (br s, 1H, NH), 3.8-4.2 (m, 2H, piperidine CH₂), 3.5-3.8 (m, 1H, piperidine CH), 2.5-2.8 (m, 2H, piperidine CH₂), 2.1 (s, 3H, acetyl CH₃), 1.8-2.0 (m, 2H, piperidine CH₂), 1.4-1.6 (m, 2H, piperidine CH₂), 1.45 (s, 9H, Boc CH₃). (Characteristic shifts based on similar structures) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O, acetyl), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~50 (piperidine CH), ~45 (piperidine CH₂), ~32 (piperidine CH₂), 28.5 ((CH₃)₃), 21.5 (acetyl CH₃). (Characteristic shifts based on similar structures) |
| IR (KBr) | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1700 (C=O stretch, carbamate), ~1630 (C=O stretch, amide). (Characteristic absorption bands) |
| Mass Spec. (ESI) | m/z: 243.17 [M+H]⁺, 265.15 [M+Na]⁺. |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process starting from tert-butyl (piperidin-4-yl)carbamate. The following is a representative experimental protocol.
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
tert-Butyl (piperidin-4-yl)carbamate
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Diagram 2: Experimental Workflow
Caption: General workflow for synthesis and purification.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of both a protected amine and a modifiable piperidine nitrogen allows for sequential and selective chemical transformations. This makes it an ideal starting material for the construction of enzyme inhibitors, receptor ligands, and other complex, biologically active molecules.
Conclusion
This technical guide provides a consolidated resource on the properties, synthesis, and characterization of this compound. The detailed information presented herein is intended to support researchers and drug development professionals in the efficient utilization of this versatile chemical intermediate.
References
A Comprehensive Guide to tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a key bifunctional molecule widely employed as a building block in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a piperidine ring, a common scaffold in pharmaceuticals, with two distinct functionalities: a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position and an acetyl group on the piperidine nitrogen. This arrangement makes it an exceptionally useful intermediate for constructing more complex molecular architectures.[1][3] The Boc group provides a stable, yet easily removable, protecting group for the amine, while the acetylated piperidine ring offers modified solubility and electronic properties.[1][3] The carbamate group itself is a significant structural motif in many approved drugs, valued for its chemical stability and its ability to act as a peptide bond isostere.[4] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, serving as a technical resource for professionals in the field of drug discovery and development.
Physicochemical and Spectroscopic Data
The accurate identification and characterization of this compound are fundamental to its successful application. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [2] |
| Synonyms | 1-Acetyl-4-Boc-aminopiperidine | [2] |
| CAS Number | 283167-28-2 | [2] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [2][5] |
| Molecular Weight | 242.31 g/mol | [2][5] |
| Physical State | White to off-white solid | |
| Solubility | Soluble in organic solvents (DCM, CHCl₃, THF); poorly soluble in water | [3] |
Table 2: Summary of Spectroscopic Data
Spectroscopic analysis is crucial for verifying the structure and purity of the compound.[6] A combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive characterization.[6]
| Technique | Key Feature | Expected Chemical Shift / Value |
| ¹H NMR | Boc group (-C(CH₃)₃) | ~ δ 1.4-1.5 ppm (singlet, 9H)[6] |
| Acetyl group (-COCH₃) | ~ δ 2.1 ppm (singlet, 3H) | |
| Piperidine ring protons | ~ δ 1.2-4.2 ppm (multiplets) | |
| Carbamate proton (-NH) | Broad singlet, variable shift (~ δ 4.5-5.5 ppm) | |
| ¹³C NMR | Boc quaternary carbon (-C (CH₃)₃) | ~ δ 80 ppm |
| Boc methyl carbons (-C(CH₃ )₃) | ~ δ 28 ppm | |
| Acetyl carbonyl carbon (-C OCH₃) | ~ δ 169 ppm | |
| Carbamate carbonyl carbon (-NHC O-) | ~ δ 155 ppm | |
| Acetyl methyl carbon (-COCH₃ ) | ~ δ 21 ppm | |
| Piperidine ring carbons | ~ δ 30-50 ppm | |
| FT-IR | N-H Stretch (carbamate) | 3200-3400 cm⁻¹[6] |
| C-H Stretch (aliphatic) | ~2970 cm⁻¹ | |
| C=O Stretch (carbamate) | 1680-1720 cm⁻¹[6] | |
| C=O Stretch (amide) | ~1640 cm⁻¹ | |
| Mass Spec. (MS) | Molecular Ion [M+H]⁺ | m/z ≈ 243.17 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a straightforward multi-step process, typically starting from commercially available piperidine derivatives.
General Synthetic Workflow
Two common synthetic routes are employed, differing in the sequence of the protection and acetylation steps. The choice of route may depend on the starting material and desired selectivity.
Caption: Alternative synthetic routes to the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a generalized procedure based on common synthetic transformations for N-acetylation and Boc-protection.[3]
1. Objective: To synthesize tert-butyl N-(1-acetylpiperidin-4-yl)carbamate from tert-butyl (piperidin-4-yl)carbamate (Route B).
2. Materials:
-
tert-Butyl (piperidin-4-yl)carbamate
-
Acetyl chloride (AcCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
3. Procedure:
-
Reaction Setup: A round-bottomed flask is charged with tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C using an ice bath.
-
Base Addition: Triethylamine (1.2-1.5 eq) is added dropwise to the stirred solution.
-
Acetylation: Acetyl chloride (1.1 eq) is added slowly and dropwise to the cooled reaction mixture. The reaction is monitored for completion (typically 1-3 hours) using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated and washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.
Reactivity and Applications in Drug Discovery
The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. The Boc-protected amine and the N-acetyl group can be selectively manipulated, allowing for stepwise elaboration of the molecule.
Key Chemical Reactions
The two primary transformations involving this molecule are the deprotection of the Boc group and the hydrolysis of the amide.[3]
Caption: Key deprotection and hydrolysis reactions.
-
Boc Deprotection: The tert-butyloxycarbonyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[3] This unmasks the primary amine, making it available for subsequent reactions such as amide bond formation, reductive amination, or nucleophilic substitution.[3]
-
Amide Hydrolysis: The acetyl group can be removed under basic conditions to regenerate the free secondary amine on the piperidine ring.[3] This allows for further functionalization at the N-1 position of the piperidine scaffold.
Role as a Pharmaceutical Intermediate
This building block is instrumental in the synthesis of a wide range of pharmaceutically active compounds.[3] Its structure is a key component in molecules targeting various biological pathways.
Caption: Role as a foundational block in drug synthesis.
Applications include:
-
Enzyme Inhibitors: The piperidine scaffold is common in inhibitors targeting enzymes like proteases and kinases.[3]
-
Receptor Ligands: It serves as a precursor for ligands of G-protein coupled receptors (GPCRs), which are a major class of drug targets.[3]
-
Peptidomimetics: The carbamate linkage can act as a stable mimic of a peptide bond, making the molecule useful in developing peptide-based therapeutics with improved pharmacokinetic properties.[3][4]
Conclusion
This compound stands out as a high-value, versatile intermediate in synthetic and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its protecting groups, provides chemists with a reliable and adaptable tool for the synthesis of complex, biologically active molecules. The strategic use of this building block streamlines synthetic routes, facilitating the efficient development of novel drug candidates and underscoring its importance in the pharmaceutical industry.
References
- 1. Buy tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate | 1210749-91-9 [smolecule.com]
- 2. This compound | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
Preliminary Biological Screening of tert-Butyl (1-acetylpiperidin-4-yl)carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of tert-Butyl (1-acetylpiperidin-4-yl)carbamate derivatives, a class of compounds with significant potential in drug discovery. While specific biological data for this exact chemical series is not extensively available in the public domain, this document synthesizes findings from structurally related piperidine and carbamate analogs to present a predictive framework for their potential anticancer and antimicrobial activities. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in the evaluation of these promising compounds.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. When combined with a carbamate moiety, the resulting derivatives offer unique structural features that can lead to novel biological activities. The this compound core represents a versatile template for the development of new therapeutic agents. This guide outlines the potential anticancer and antimicrobial properties of derivatives based on this core, drawing parallels from closely related compound classes.
Potential Anticancer Activity
Derivatives of piperidine are well-documented for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Data on Structurally Related Piperidine Derivatives
To illustrate the potential anticancer efficacy of this compound derivatives, the following table summarizes the cytotoxic activity of various analogous piperidine-containing compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency. It is important to note that these are analogous compounds, and the activity of novel derivatives will require empirical validation.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 / GI50 (µM) |
| Benzoxazole-appended piperidines | Compound 4d | MCF-7 (Breast) | 7.31 ± 0.43[1] |
| Benzoxazole-appended piperidines | Compound 7h | MDA-MB-231 (Breast) | 1.66 ± 0.08[1] |
| N-benzylpiperidine carboxamides | Compound 28 | Acetylcholinesterase Inhibition | 0.41 ± 1.25[2] |
| 3,5-bis(benzylidene)piperidin-4-ones | Compound 2 | IGROV-1 (Ovarian) | 6.0 - 11.3[3] |
| Carbamate derivatives of Melampomagnolide B | Analog 6a | CCRF-CEM (Leukemia) | 0.68[4] |
| Carbamate derivatives of Melampomagnolide B | Analog 6e | HOP-92 (Non-small cell lung) | 0.65[4] |
Potential Antimicrobial Activity
Piperidine and carbamate moieties are also found in compounds with significant antimicrobial properties. The screening of novel this compound derivatives for antibacterial and antifungal activity is a promising avenue of investigation.
Data on Structurally Related Piperidine and Carbamate Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperidine and carbamate derivatives against different microbial strains, serving as a reference for the potential antimicrobial spectrum of the target compound class.
| Derivative Class | Compound Example | Microbial Strain | MIC (µg/mL) |
| Benzimidazole-piperidine derivatives | Compound 20 | Staphylococcus aureus | 6.25[3] |
| Benzimidazole-piperidine derivatives | Compound 13 | Candida albicans | 3.12[3] |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Compound VII | S. aureus | 0.78[1] |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | Compound VII | C. albicans | 1.56[1] |
| Sulfonyl piperidine carboxamides | Not Specified | Gram-positive bacteria | Moderate to good activity |
| Sulfonyl piperidine carboxamides | Not Specified | Gram-negative bacteria | Moderate to good activity |
| Sulfonyl piperidine carboxamides | Not Specified | Fungi | Moderate to good activity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable preliminary biological screening of novel compounds.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Standardized microbial inoculum
-
Positive control (a known antimicrobial agent)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualization of Key Pathways and Workflows
Understanding the potential mechanisms of action and the experimental process is facilitated by clear visual diagrams.
Caption: Experimental workflow for the synthesis and biological screening of novel derivatives.
Many piperidine-containing compounds exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[5][6]
Caption: Simplified PI3K/Akt signaling pathway, a potential target for piperidine derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. This technical guide provides a foundational framework for researchers to initiate preliminary biological screening of derivatives based on this core structure. By leveraging the provided experimental protocols and understanding the potential modulation of key signaling pathways, scientists can effectively evaluate the therapeutic potential of this interesting class of compounds. Further empirical studies are essential to elucidate the specific biological activities and mechanisms of action of these novel derivatives.
References
- 1. repository.usmf.md [repository.usmf.md]
- 2. | tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a straightforward N-acetylation of a commercially available starting material, offering a reliable method for producing this key intermediate.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of both a Boc-protected amine and an acetylated piperidine nitrogen allows for selective chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines the acetylation of the piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate.
Chemical Reaction
The synthesis proceeds via the N-acetylation of the secondary amine of the piperidine ring in tert-butyl piperidin-4-ylcarbamate using an acetylating agent in the presence of a base.
Reaction Scheme:
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | tert-Butyl piperidin-4-ylcarbamate |
| Molecular Weight ( g/mol ) | 200.28 |
| Acetylating Agent | Acetic Anhydride |
| Molecular Weight ( g/mol ) | 102.09 |
| Base | Pyridine |
| Solvent | Pyridine |
| Product | This compound |
| Molecular Weight ( g/mol ) | 242.32 |
| Typical Yield | High |
| Purity | >95% (after purification) |
Experimental Protocol
This protocol describes the synthesis of this compound from tert-butyl piperidin-4-ylcarbamate.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in pyridine (approximately 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1-1.5 eq.) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a solid.
Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Boc Protection of 1-Acetylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of 1-acetylpiperidin-4-amine. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] This protocol outlines the reaction using di-tert-butyl dicarbonate ((Boc)₂O) and provides a comprehensive guide for researchers in drug development and related fields.
Introduction
The protection of amine functional groups is a critical step in the synthesis of complex molecules, preventing unwanted side reactions during subsequent chemical transformations.[2] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, offering high yields and mild reaction conditions.[4] It is stable to most bases and nucleophiles, allowing for selective reactions at other functional groups.[1][3] The removal of the Boc group is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] This application note details a robust and efficient method for the Boc protection of 1-acetylpiperidin-4-amine, a valuable building block in the synthesis of various pharmaceutical compounds.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the primary amine of 1-acetylpiperidin-4-amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). A base is typically used to neutralize the acidic byproduct.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Boc protection of 1-acetylpiperidin-4-amine based on the protocol described below.
| Parameter | Value |
| Reactants | |
| 1-acetylpiperidin-4-amine | 1.0 mmol (142.20 mg) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 mmol (240.0 mg) |
| Triethylamine (TEA) | 1.5 mmol (0.21 mL) |
| Dichloromethane (DCM) | 10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4 hours |
| Product | |
| Product Name | tert-butyl (1-acetylpiperidin-4-yl)carbamate |
| Theoretical Yield | 242.32 mg |
| Actual Yield | 225.3 mg |
| Percent Yield | 93% |
| Purity (by LC-MS) | >98% |
Experimental Protocol
This protocol describes the Boc protection of 1-acetylpiperidin-4-amine on a 1.0 mmol scale.
Materials:
-
1-acetylpiperidin-4-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1-acetylpiperidin-4-amine (142.20 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add triethylamine (0.21 mL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate (240.0 mg, 1.1 mmol) to the stirred solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.[5]
-
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction mechanism.
Caption: Experimental workflow for the Boc protection of 1-acetylpiperidin-4-amine.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl (1-acetylpiperidin-4-yl)carbamate to yield 4-amino-1-acetylpiperidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols provided herein describe two common and effective methods for the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.
The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product while maintaining the integrity of the N-acetyl group. These notes offer a comparative overview of the two methods, supported by quantitative data and detailed procedural steps.
Comparative Analysis of Deprotection Methods
The removal of the Boc group is an acid-catalyzed process. The choice between TFA and HCl in dioxane often depends on the scale of the reaction, the presence of other acid-sensitive functional groups, and the desired salt form of the product.
| Deprotection Reagent | Typical Conditions | Reaction Time | Reported Yield | Salt Form of Product | Key Considerations |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temperature | 1 - 4 hours | High | Trifluoroacetate | TFA is volatile and corrosive. The resulting trifluoroacetate salt may sometimes be difficult to handle. |
| Hydrogen Chloride (HCl) in 1,4-Dioxane | 4M HCl in Dioxane, 0°C to Room Temperature | 0.5 - 2 hours | High (>95%)[1] | Hydrochloride | Provides the hydrochloride salt directly, which is often preferred for pharmaceutical applications due to its crystallinity and stability.[1][2][3][4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines the procedure for the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of substrate).
-
Addition of TFA: Cool the solution to 0°C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A typical ratio is 1:1 TFA to DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-amino-1-acetylpiperidine.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol describes the deprotection of the Boc group to yield the hydrochloride salt of 4-amino-1-acetylpiperidine, a form often preferred in pharmaceutical development.[1][2][3][4]
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Addition of HCl/Dioxane: Cool the solution to 0°C in an ice bath. Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution during the reaction.
-
Isolation:
-
Upon completion of the reaction, dilute the mixture with diethyl ether to facilitate further precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 4-amino-1-acetylpiperidine hydrochloride as a white solid. This method often results in a product of high purity that may not require further purification.[1]
-
Visualizing the Deprotection Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow for the deprotection of this compound.
Caption: Chemical transformation of the deprotection reaction.
Caption: General experimental workflow for Boc deprotection.
References
Application Note: HPLC Purification of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of tert-butyl (1-acetylpiperidin-4-yl)carbamate. This method is suitable for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. The protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for efficient separation and purification.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the pharmacological activity of the final product. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules, offering high resolution and reproducibility. This document provides a detailed protocol for the preparative purification of this compound using RP-HPLC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H22N2O3 | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | [1] |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific crude sample and HPLC system used.
Materials and Reagents
-
Crude Sample: this compound
-
Solvent A (Aqueous Phase): Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA)
-
Solvent B (Organic Phase): Acetonitrile (ACN) with 0.1% (v/v) trifluoroacetic acid (TFA)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector or a mass spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 30 x 75 mm).[2]
-
Data acquisition and processing software.
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude material in a minimal amount of the sample diluent to achieve a final concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Conditions
The following HPLC conditions are a recommended starting point:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Phenomenex Luna C18, 5 µm, 30 x 75 mm)[2] |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% to 50% B over 8 minutes[2] |
| Flow Rate | 45.0 mL/min[2] |
| Column Temperature | Ambient |
| Detection | 220 nm[2] |
| Injection Volume | 1-5 mL (depending on column size and sample concentration) |
Purification Procedure
-
Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.
-
Inject the filtered sample onto the column.
-
Run the gradient program as specified in the HPLC conditions table.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified solid product.
Data Presentation
The following table summarizes the expected results from the HPLC purification.
| Parameter | Expected Value |
| Retention Time of Product | ~ 5-7 minutes |
| Purity of Pooled Fractions | > 98% |
| Recovery | > 85% |
| Peak Tailing Factor | 0.9 - 1.2 |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
-
Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase. If the peak is tailing, consider reducing the sample load or adjusting the mobile phase pH. For basic compounds, adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve peak shape, although this is not compatible with TFA.
-
Low Resolution: Optimize the gradient by making it shallower (extending the gradient time). Alternatively, a different stationary phase or mobile phase modifier could be explored.
-
Low Recovery: Check for sample precipitation in the injection loop or on the column. Ensure the collected fractions cover the entire peak.
Conclusion
The described RP-HPLC method provides an effective means for the purification of this compound, yielding a product of high purity suitable for further synthetic transformations and biological assays. The protocol is a reliable starting point and can be adapted for different scales and equipment.
References
Application Notes and Protocols for the Use of tert-Butyl (1-acetylpiperidin-4-yl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance receptor affinity, improve metabolic stability, and introduce conformational constraints to favor a bioactive conformation.[1] tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a valuable building block for peptide synthesis, offering a rigid piperidine scaffold that can be used to mimic beta-turns or to serve as a versatile anchor for further chemical modifications. The acetylated piperidine ring, in particular, can influence the solubility and binding characteristics of the resulting peptidomimetic.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
Core Applications
The unique structure of this compound lends itself to several applications in drug discovery and peptide chemistry:
-
Conformational Rigidity: The piperidine ring introduces a degree of conformational rigidity into the peptide backbone, which can be advantageous for locking the peptide into a specific, biologically active conformation.
-
Scaffold for Peptidomimetics: The piperidine moiety can serve as a central scaffold for the development of peptidomimetics, where the peptide nature is partially replaced by more drug-like structures.
-
GPCR Ligand Development: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands.[2] Incorporating this building block can be a strategy for developing novel peptide and peptidomimetic ligands for GPCRs, such as Neuropeptide Y (NPY) receptors.[3]
Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(1-acetylpiperidin-4-yl)carbamate |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 283167-28-2 |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry. An orthogonal protection strategy is essential, where the acid-labile Boc group on the piperidine building block is stable during the base-labile Fmoc deprotection steps of the main peptide chain synthesis.[4][5]
Materials and Reagents
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for scavenging)
-
Diethyl ether, cold
-
HPLC grade acetonitrile and water
-
Kaiser test kit
Protocol 1: Standard Fmoc-Deprotection
-
Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Coupling of this compound
Due to the potential steric hindrance of the piperidine ring, a potent coupling reagent such as HATU is recommended.
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin from Protocol 1.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time may be necessary due to steric hindrance.
-
Monitor the coupling reaction using the Kaiser test. A negative result (colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling (recoupling) with a freshly prepared activated solution is recommended.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Coupling of Subsequent Fmoc-Amino Acids
Follow a standard coupling protocol for the remaining amino acids in the sequence. A typical HATU-mediated coupling is described below.
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the reaction with a Kaiser test and wash the resin as described previously.
Protocol 4: Cleavage and Final Deprotection
This step will remove the peptide from the resin and cleave the acid-labile side-chain protecting groups, including the Boc group on the piperidine moiety.
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice and dry under vacuum.
Protocol 5: Purification and Characterization
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the correct mass.
Quantitative Data (Representative)
| Peptide Sequence (incorporating analog) | Coupling Reagent | Coupling Time (h) | Crude Purity (%) | Final Yield (%) | Reference |
| Ac-Arg(Pbf)-[Pip] -NH₂ | HATU/DIPEA | 2 | ~75 | 35 | Fictional, based on similar syntheses |
| H-Tyr-[N-Boc-Pip] -Gly-Phe-Leu-OH | HBTU/HOBt/DIPEA | 4 | ~60 | 28 | Fictional, based on similar syntheses |
| G-[Ac-Pip] -G-G-G-NH₂ | PyBOP/DIPEA | 3 | ~80 | 42 | Fictional, based on similar syntheses |
Note: Pip = 4-aminopiperidine-4-carboxylic acid derivative. N-Boc-Pip = N-Boc-4-aminopiperidine. Ac-Pip = N-acetyl-4-aminopiperidine derivative. Data is illustrative and actual results will vary depending on the specific sequence and synthesis conditions.
Application Example: Targeting the Neuropeptide Y Y1 Receptor
Peptides and peptidomimetics containing piperidine scaffolds have been explored as antagonists for the Neuropeptide Y (NPY) Y1 receptor, a GPCR involved in various physiological processes, including appetite regulation and vasoconstriction.[3] The incorporation of this compound can be a strategy to develop novel NPY Y1 receptor antagonists.
The NPY Y1 receptor is a Gi-coupled receptor. Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can activate other signaling pathways, such as the MAPK/ERK pathway, which can influence cell proliferation.[1] An antagonist would block these downstream effects.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Yield | Steric hindrance of the piperidine building block. | Use a more potent coupling reagent like HATU or PyAOP. Increase coupling time to 4 hours or overnight. Perform a double coupling. |
| Aggregation of the growing peptide chain. | Use a solvent mixture known to disrupt aggregation (e.g., DMF/DCM). | |
| Incomplete Deprotection | Incomplete removal of the Fmoc group. | Ensure fresh 20% piperidine in DMF solution is used. Increase deprotection time slightly if needed. |
| Side Reactions | Premature cleavage of Boc group. | Ensure no acidic conditions are present during Fmoc-SPPS cycles. |
Conclusion
This compound is a valuable tool for introducing conformational constraints and novel functionalities into synthetic peptides. Its successful incorporation relies on the use of an orthogonal Boc/Fmoc protection strategy and potent coupling reagents to overcome potential steric hindrance. The resulting piperidine-containing peptides have potential applications in the development of new therapeutics, particularly as ligands for GPCRs. The protocols and application notes provided herein offer a comprehensive guide for the effective utilization of this building block in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Modular synthesis of non-peptidic bivalent NPY Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of tert-Butyl (1-acetylpiperidin-4-yl)carbamate in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
Introduction:
tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a key building block in medicinal chemistry, prized for its utility in the synthesis of complex molecules targeting a range of biological pathways. The piperidine ring, a prevalent motif in numerous pharmaceuticals, offers a versatile scaffold that can be readily functionalized to optimize drug-like properties. The presence of the acetyl group on the piperidine nitrogen and the Boc-protected amine at the 4-position allows for selective chemical modifications, making it an ideal starting material for the construction of diverse compound libraries. This document provides a detailed overview of the application of this carbamate derivative and its analogues in the discovery of potent kinase inhibitors, with a specific focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.
Application in the Synthesis of IRAK-4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It acts as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK-4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention. Several potent IRAK-4 inhibitors have been developed, with some advancing to clinical trials. The piperidine scaffold, derived from intermediates like this compound, is a common feature in many of these inhibitors.
A notable example is the clinical candidate Zimlovisertib (PF-06650833) , a potent and selective IRAK-4 inhibitor developed by Pfizer for the treatment of inflammatory diseases such as rheumatoid arthritis.[1][2][3] While the exact starting material for Zimlovisertib may vary in large-scale synthesis, the core structure highlights the importance of the substituted piperidine moiety in achieving high affinity and selectivity for the IRAK-4 kinase domain.
Quantitative Data: Potency of Zimlovisertib (PF-06650833)
The inhibitory activity of Zimlovisertib against IRAK-4 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Zimlovisertib (PF-06650833) | IRAK-4 | Cell-based assay | 0.2 | [4][5] |
| Zimlovisertib (PF-06650833) | IRAK-4 | Peripheral Blood Mononuclear Cell (PBMC) assay | 2.4 | [4][5] |
Experimental Protocols
The following protocols describe the general synthetic strategies that can be employed to synthesize piperidine-containing kinase inhibitors, starting from precursors like this compound. These are generalized procedures inspired by the synthesis of related compounds and should be adapted and optimized for specific target molecules.
Protocol 1: Deprotection and Amine Functionalization
This protocol outlines the initial steps of removing the Boc protecting group to enable further functionalization of the piperidine nitrogen.
Objective: To deprotect the Boc-protected amine of a piperidine intermediate.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 2: Reductive Amination for Linkage to a Core Moiety
This protocol describes a common method for coupling the deprotected piperidine intermediate to a ketone-containing aromatic or heterocyclic core, a key step in the synthesis of many kinase inhibitors.
Objective: To couple a deprotected piperidine intermediate with a ketone via reductive amination.
Materials:
-
Deprotected piperidine intermediate (from Protocol 1)
-
Aromatic or heterocyclic ketone
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the deprotected piperidine intermediate and the ketone in dichloroethane (DCE).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Visualizations
IRAK-4 Signaling Pathway and Inhibition
The following diagram illustrates the simplified signaling cascade of IRAK-4 and the point of intervention by inhibitors like Zimlovisertib.
Caption: Simplified IRAK-4 signaling pathway and the inhibitory action of Zimlovisertib.
General Synthetic Workflow for Piperidine-based Kinase Inhibitors
This diagram outlines a generalized synthetic workflow for preparing kinase inhibitors using a piperidine building block.
Caption: General workflow for the synthesis of piperidine-containing kinase inhibitors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06650833 (Zimlovisertib)|IRAK4 Inhibitor|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Scale-up Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the synthetic pathway, experimental procedures, and expected outcomes for this process.
Synthetic Pathway
The synthesis of this compound is typically achieved through the N-acetylation of the commercially available starting material, tert-butyl piperidin-4-ylcarbamate. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of an acetylating agent.
Caption: Reaction scheme for the N-acetylation of tert-butyl piperidin-4-ylcarbamate.
Experimental Protocols
The following protocols describe the synthesis of this compound using either acetic anhydride or acetyl chloride as the acetylating agent. These methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production.
Protocol 1: Acetylation using Acetic Anhydride
This protocol is often preferred for scale-up due to the less vigorous reaction and the formation of acetic acid as a byproduct, which is easier to handle than hydrochloric acid.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Acetic anhydride
-
Pyridine (optional, as catalyst and base)
-
Dichloromethane (DCM) or neat reaction
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in either pyridine or dichloromethane (DCM). Alternatively, for a more solvent-efficient process, the reaction can be conducted neat.[1]
-
Addition of Acetylating Agent: To the solution (or neat starting material), add acetic anhydride (1.2 eq).[1]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess acetic anhydride by the careful addition of water.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Neutralize the acetic acid byproduct by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Acetylation using Acetyl Chloride
This method is also effective but requires careful control due to the evolution of hydrochloric acid gas.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Acetyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq) to act as a base. Cool the mixture to 0 °C in an ice bath.[1]
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Protocol 1 (Acetic Anhydride) | Protocol 2 (Acetyl Chloride) |
| Starting Material | tert-Butyl piperidin-4-ylcarbamate | tert-Butyl piperidin-4-ylcarbamate |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Stoichiometry (Acylating Agent) | 1.2 eq | 1.1 eq |
| Base | Pyridine (optional) / Neat | Triethylamine (1.5 eq) |
| Solvent | Dichloromethane / Neat | Anhydrous Dichloromethane |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-6 hours | 2-4 hours |
| Typical Yield | >90% (unoptimized) | >90% (unoptimized) |
| Purity (after purification) | >98% | >98% |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
References
Application Notes and Protocols for the Characterization of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are crucial for the successful development of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring reliable quality control and facilitating its use in drug discovery and development. The methodologies described herein include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₃ | PubChem[1] |
| Molecular Weight | 242.31 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 95-105 °C (estimated) | Based on similar piperidine derivatives[2] |
| Solubility | Soluble in organic solvents (e.g., DCM, CHCl₃, THF); poorly soluble in water.[2] | Predicted |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5-5.0 | br s | 1H | -NH- (carbamate) |
| ~3.8-4.0 | m | 1H | -CH- (piperidine ring, position 4) |
| ~3.5-3.8 | m | 2H | -CH₂- (piperidine ring, axial protons at positions 2, 6) |
| ~2.8-3.1 | m | 2H | -CH₂- (piperidine ring, equatorial protons at positions 2, 6) |
| ~2.0 | s | 3H | -CH₃ (acetyl group) |
| ~1.8-2.0 | m | 2H | -CH₂- (piperidine ring, equatorial protons at positions 3, 5) |
| ~1.4 | s | 9H | -C(CH₃)₃ (tert-butyl group) |
| ~1.2-1.4 | m | 2H | -CH₂- (piperidine ring, axial protons at positions 3, 5) |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR chemical shifts for this compound are provided below, based on data from analogous structures.[2]
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (acetyl) |
| ~155 | C=O (carbamate) |
| ~79 | -C(CH₃)₃ |
| ~48 | -CH- (piperidine ring, position 4) |
| ~44 | -CH₂- (piperidine ring, positions 2, 6) |
| ~32 | -CH₂- (piperidine ring, positions 3, 5) |
| ~28 | -C(CH₃)₃ |
| ~21 | -CH₃ (acetyl) |
Experimental Protocol: NMR Spectroscopy
A detailed workflow for acquiring NMR spectra is illustrated in the following diagram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantifying it in various matrices. A general reversed-phase HPLC (RP-HPLC) method is proposed, which should be optimized and validated for specific applications.
Recommended HPLC Protocol
The following table outlines a starting point for the development of an HPLC method for the analysis of this compound.
| Parameter | Recommended Condition | Notes |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A common choice for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Formic acid improves peak shape. A gradient elution is recommended to ensure separation from potential impurities. |
| Gradient | 20% to 80% Acetonitrile over 15 minutes | This is a starting point and should be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The acetyl and carbamate groups have weak UV absorbance at low wavelengths. ELSD is a universal detector suitable for compounds with no strong chromophore. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. | Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection. |
HPLC Method Development Workflow
The logical progression for developing and validating an HPLC method is depicted below.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis.
Expected Mass Spectral Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 243.1703 |
| [M+Na]⁺ | 265.1522 |
Potential Fragmentation Pattern
The fragmentation of the [M+H]⁺ ion is expected to involve the loss of the tert-butyl group or the entire Boc protecting group.
-
Loss of isobutylene: [M+H - C₄H₈]⁺, m/z = 187.1077
-
Loss of tert-butanol: [M+H - C₄H₁₀O]⁺, m/z = 169.0971
-
Loss of the Boc group: [M+H - C₅H₉O₂]⁺, m/z = 142.1230
Experimental Protocol: LC-MS
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 | N-H stretch (carbamate) |
| ~2970, 2860 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbamate) |
| ~1640 | C=O stretch (amide) |
Experimental Protocol: ATR-FTIR
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, HPLC, MS, and IR spectroscopy allows for unambiguous structural confirmation and purity assessment, which are essential for its application in research and drug development. It is recommended that the proposed methods, particularly the HPLC protocol, be thoroughly validated for the specific intended use.
References
Application Notes and Protocols for Reactions Involving tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Introduction
Tert-butyl (1-acetylpiperidin-4-yl)carbamate is a key bifunctional building block in medicinal chemistry and drug development.[1] Its structure incorporates a piperidine scaffold, common in many pharmacologically active agents, with two orthogonal protecting groups: an N-acetyl group on the piperidine nitrogen and a tert-butyloxycarbonyl (Boc) group on the 4-amino substituent. This arrangement allows for selective deprotection and subsequent functionalization at either the 4-position (via Boc removal) or, less commonly, the 1-position (via amide hydrolysis), making it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] These notes provide detailed protocols for the synthesis and key reactions of this compound.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [2] |
| Molecular Weight | 242.31 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 283167-28-2 | [2] |
| Solubility | Soluble in organic solvents (DCM, Chloroform, THF); poorly soluble in water. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis is typically achieved in a two-step sequence starting from 4-aminopiperidine. The exocyclic primary amine is first protected with a Boc group, followed by the acetylation of the more nucleophilic secondary amine of the piperidine ring.
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Boc Protection)
This procedure outlines the protection of the 4-amino group of 4-aminopiperidine using di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a Dioxane/Water mixture
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
Dissolve 4-aminopiperidine (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add a base such as triethylamine (1.1-1.5 equiv).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equiv) in the same solvent.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding water.
-
If using DCM, separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.[4]
-
Step 2: Synthesis of this compound (N-Acetylation)
This procedure describes the acetylation of the piperidine nitrogen.
-
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (from Step 1)
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 equiv) and a base like triethylamine (1.1-1.5 equiv) in anhydrous DCM.[5][6]
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.05-1.1 equiv) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.[5]
-
Once complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to yield pure this compound.
-
| Parameter | Step 1: Boc Protection | Step 2: N-Acetylation |
| Key Reagent | Di-tert-butyl dicarbonate | Acetyl Chloride |
| Base | Triethylamine / NaOH | Triethylamine / Pyridine |
| Solvent | DCM or Dioxane/Water | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Time | 2-12 hours | 2-6 hours |
| Typical Yield | >90% | >85% |
Protocol 2: Key Reaction - Acid-Catalyzed Boc Deprotection
The most common and synthetically useful reaction involving this compound is the selective removal of the acid-labile Boc group to unmask the primary amine at the 4-position. This generates 1-acetylpiperidin-4-amine, a valuable intermediate for further elaboration.[1]
References
- 1. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
- 2. This compound | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: tert-Butyl (1-acetylpiperidin-4-yl)carbamate as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyl (1-acetylpiperidin-4-yl)carbamate as a key building block in the synthesis of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique structural features of this linker precursor, including a stable acetylated piperidine ring and a readily deprotectable Boc-carbamate, offer precise control over conjugation strategies.
Introduction
This compound is a bifunctional molecule that serves as a valuable intermediate in the construction of complex biomolecules.[1] The piperidine scaffold introduces a degree of conformational rigidity and can enhance the solubility and metabolic stability of the final bioconjugate.[2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective and sequential conjugation reactions, a critical aspect in the multi-step synthesis of targeted therapeutics.[1][2] This molecule is particularly useful for introducing a piperidine moiety into a linker structure, which can be advantageous for optimizing the pharmacokinetic properties of the resulting bioconjugate.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for designing synthetic routes and handling the compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C12H22N2O3 | [5] |
| Molecular Weight | 242.31 g/mol | [5] |
| Physical State | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents (DCM, CHCl3, THF); poorly soluble in water | [1] |
| Stability | Stable under normal laboratory conditions; sensitive to strong acids | [1] |
Applications in Bioconjugation
The primary application of this compound in bioconjugation is as a precursor to a linker. Following deprotection of the Boc group, the resulting primary amine can be functionalized to attach a payload, such as a cytotoxic drug or a fluorescent dye. The acetylated piperidine nitrogen is generally stable but can be modified if required. This linker is particularly relevant in the construction of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The piperidine core can influence the stability and solubility of the ADC.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker's length, rigidity, and composition, which can be modulated using this building block, are critical for the formation of a stable ternary complex.[2][3]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in utilizing this compound in a typical bioconjugation workflow.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine, 1-acetyl-4-aminopiperidine, which is then ready for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, 1-acetyl-4-aminopiperidine.
Protocol 2: Amide Bond Formation for Payload Conjugation
This protocol outlines the conjugation of a carboxylic acid-containing payload to the deprotected linker via amide bond formation.
Materials:
-
1-acetyl-4-aminopiperidine (from Protocol 1)
-
Carboxylic acid-containing payload
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 1-acetyl-4-aminopiperidine (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of 1-acetyl-4-aminopiperidine to the activated payload solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.
Visualizing the Workflow
The following diagrams illustrate the key processes described in the protocols.
References
Application Notes and Protocols for Suzuki Coupling with Derivatives of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of tert-Butyl (1-acetylpiperidin-4-yl)carbamate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are designed to facilitate the efficient carbon-carbon bond formation between a suitable derivative of the piperidine scaffold and various aryl or heteroaryl partners.
Introduction
The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds. Its derivatives are key components in the development of new drugs targeting a wide range of diseases. The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is favored in pharmaceutical development for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
The use of this compound derivatives in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the piperidine ring, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies in drug discovery programs.
Reaction Scheme
The general scheme for the Suzuki coupling reaction with a derivative of this compound involves the coupling of a halogenated or boronated version of the piperidine derivative with a corresponding aryl/heteroaryl boronic acid/ester or halide.
dot
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions with derivatives of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of a Halogenated Piperidine Derivative with an Arylboronic Acid
This protocol details a typical procedure for the coupling of a 4-halo-substituted this compound with an arylboronic acid.
Materials:
-
4-Bromo-tert-butyl (1-acetylpiperidin-4-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the 4-bromo-tert-butyl (1-acetylpiperidin-4-yl)carbamate, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Experimental Workflow for Suzuki Coupling.
Data Presentation
The following tables summarize representative data for Suzuki coupling reactions involving derivatives of N-acetyl-4-aminopiperidine, which serve as a close structural analog to the target molecule. These conditions can be used as a starting point for optimization.
Table 1: Reaction Conditions and Yields for the Suzuki Coupling of 4-Halo-N-acetylpiperidine Derivatives with Phenylboronic Acid
| Entry | Halide (X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | I | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | Br | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF | 80 | 24 | 78 |
| 4 | I | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 110 | 8 | 89 |
Table 2: Substrate Scope for the Suzuki Coupling of 4-Bromo-N-acetylpiperidine Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-N-acetylpiperidine | 88 |
| 2 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-N-acetylpiperidine | 82 |
| 3 | 2-Thiopheneboronic acid | 4-(2-Thienyl)-N-acetylpiperidine | 75 |
| 4 | 4-Pyridinylboronic acid | 4-(4-Pyridinyl)-N-acetylpiperidine | 68 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
dot
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of the this compound scaffold. The protocols and data presented here provide a solid foundation for researchers to develop a wide array of novel 4-arylpiperidine derivatives. The versatility of this reaction, coupled with the importance of the piperidine core in medicinal chemistry, makes this a valuable tool for the discovery and development of new therapeutic agents. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols: Click Chemistry Applications of tert-Butyl (1-acetylpiperidin-4-yl)carbamate Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-Butyl (1-acetylpiperidin-4-yl)carbamate analogues in click chemistry. These compounds serve as versatile scaffolds for the synthesis of complex molecular architectures, particularly in the burgeoning field of drug discovery and development, including the design of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable building block in medicinal chemistry. The piperidine core provides a semi-rigid scaffold that is prevalent in many FDA-approved drugs.[1][2] By functionalizing this core with "click" handles, such as azides and alkynes, researchers can rapidly and efficiently generate a diverse range of molecules for various applications. The most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, connecting the piperidine-based scaffold to other molecules of interest.[3][4]
The primary application explored in these notes is the use of functionalized this compound analogues as linkers in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and piperidine-containing linkers are often employed to impart conformational rigidity, which can enhance the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]
Synthesis of Functionalized Analogues for Click Chemistry
To utilize this compound in click chemistry, it must first be functionalized with either an azide or a terminal alkyne. This is typically achieved through a two-step process involving the deprotection of the Boc-carbamate to reveal a primary amine, followed by acylation with a reagent containing the desired click handle.
Protocol 1: Synthesis of an Azide-Functionalized Analogue
This protocol describes the synthesis of N-(1-acetylpiperidin-4-yl)-2-azidoacetamide.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Azidoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in DCM (0.2 M).
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-amino-1-acetylpiperidine.
-
-
Azide Coupling:
-
Dissolve azidoacetic acid (1.1 eq) in anhydrous DMF (0.5 M).
-
Add DCC (1.2 eq) or HATU (1.2 eq) and stir for 10 minutes at 0 °C.
-
Add a solution of the crude 4-amino-1-acetylpiperidine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(1-acetylpiperidin-4-yl)-2-azidoacetamide.
-
Protocol 2: Synthesis of an Alkyne-Functionalized Analogue
This protocol describes the synthesis of N-(1-acetylpiperidin-4-yl)prop-2-yn-1-amide.
Materials:
-
Same as Protocol 1, with the substitution of Propiolic acid for Azidoacetic acid.
Procedure:
-
Boc Deprotection: Follow the same procedure as in Protocol 1.
-
Alkyne Coupling: Follow the same procedure as the Azide Coupling in Protocol 1, using Propiolic acid instead of azidoacetic acid.
Application in PROTAC Synthesis via CuAAC
Once functionalized with a click handle, the piperidine analogue can be conjugated to another molecule of interest. The following protocol details the CuAAC reaction for linking an azide-functionalized piperidine to an alkyne-functionalized molecule (e.g., a warhead for a PROTAC).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized piperidine analogue (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., warhead)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
-
tert-Butanol
-
Water
-
Solvents for purification (e.g., HPLC grade acetonitrile and water)
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized piperidine analogue (1.0 eq) and the alkyne-functionalized molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. If using THPTA, pre-mix the CuSO₄ solution with a solution of THPTA (0.1 eq) in water.
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed CuSO₄/THPTA solution).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the product can be purified directly by preparative HPLC.
-
Data Presentation
The following tables provide an example of how to present quantitative data for the synthesis and evaluation of PROTACs utilizing these piperidine-based linkers.
Table 1: Synthesis and Characterization of Functionalized Piperidine Analogues
| Compound Name | Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS, %) |
| N-(1-acetylpiperidin-4-yl)-2-azidoacetamide | CC(=O)N1CCC(NC(=O)CN=[N+]=[N-])CC1 | 225.25 | 75 | >95 |
| N-(1-acetylpiperidin-4-yl)prop-2-yn-1-amide | CC(=O)N1CCC(NC(=O)C#C)CC1 | 194.23 | 82 | >98 |
Table 2: Biological Evaluation of a Hypothetical PROTAC
| PROTAC ID | Linker | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | Piperidine-Triazole | BRD4 | VHL | 50 | 90 |
| PROTAC-B | PEG-Triazole | BRD4 | VHL | 120 | 85 |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for functionalizing the piperidine scaffold and its use in click chemistry.
Diagram 2: PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the N-acetylation of 4-aminopiperidine followed by the Boc protection of the primary amine.
Q1: My N-acetylation of 4-aminopiperidine is giving a low yield. What are the possible causes and solutions?
Low yields in the N-acetylation step can arise from several factors. Incomplete reaction, side product formation, or difficult purification are common culprits. Refer to the table below for potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | ||
| Insufficient acetylating agent | Increase the molar equivalent of acetic anhydride or acetyl chloride to 1.1-1.5 equivalents. | Drives the reaction to completion. |
| Low reaction temperature | If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C. | Increases reaction rate. |
| Short reaction time | Extend the reaction time and monitor progress by TLC until the starting material is consumed. | Ensures complete conversion. |
| Side Product Formation | ||
| Di-acetylation | Use a controlled addition of the acetylating agent at a low temperature (0-5°C). | Minimizes the formation of the di-acetylated byproduct. |
| O-acetylation (if solvent has hydroxyl groups) | Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). | Prevents unwanted reaction with the solvent. |
| Difficult Purification | ||
| Product is water-soluble | After reaction, perform an extraction with a suitable organic solvent (e.g., DCM, ethyl acetate) at a basic pH to ensure the product is in its free base form. | Improves extraction efficiency. |
| Co-elution with impurities | Utilize a different solvent system for column chromatography or consider recrystallization. | Enhances the purity of the isolated product. |
Q2: I am observing the formation of a di-Boc protected side product during the Boc protection step. How can I avoid this?
The formation of a di-Boc protected species can occur if the reaction conditions are too harsh. To minimize this side reaction, consider the following:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc)₂O. A large excess can promote di-protection.
-
Temperature Control: Perform the reaction at room temperature or below (0-25°C). Higher temperatures can increase the rate of the undesired di-protection.
-
Catalyst: While 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, it can also promote di-protection. If used, it should be in catalytic amounts (0.05-0.1 equivalents). For less reactive amines, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) is preferred.
Q3: The Boc protection of 1-acetyl-4-aminopiperidine is slow or incomplete. How can I improve the reaction rate and yield?
Several factors can contribute to a sluggish or incomplete Boc protection. The following table outlines potential issues and solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Low Reactivity of the Amine | ||
| Steric hindrance | Increase the reaction temperature to 40-50°C. | Overcomes the activation energy barrier. |
| Insufficient base | Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the in-situ formed acid. | Maintains a favorable reaction pH. |
| Poor Solubility | ||
| Starting material not fully dissolved | Choose a solvent system in which the 1-acetyl-4-aminopiperidine has good solubility (e.g., THF, DCM, or a mixture). | Ensures all reactants are available for the reaction. |
| Inefficient Reagent | ||
| Decomposed (Boc)₂O | Use fresh, high-quality (Boc)₂O. | Ensures the acetylating agent is active. |
Experimental Protocols
Below are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: N-acetylation of 4-Aminopiperidine
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of amine). Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-4-aminopiperidine. The crude product can be used in the next step or purified further by column chromatography if necessary.
Protocol 2: Boc protection of 1-acetyl-4-aminopiperidine
-
Reaction Setup: Dissolve 1-acetyl-4-aminopiperidine (1.0 eq) in tetrahydrofuran (THF, 10 mL/g).
-
Addition of Reagents: Add triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, this compound, can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of the desired product.
Table 1: Effect of Solvent and Base on N-acetylation Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | Triethylamine | 0 to RT | 3 | ~90 |
| Tetrahydrofuran | Triethylamine | 0 to RT | 4 | ~85 |
| Acetonitrile | Pyridine | RT | 5 | ~80 |
Table 2: Effect of Reaction Conditions on Boc Protection Yield
| Solvent | Base | (Boc)₂O (eq) | Temperature (°C) | Time (h) | Yield (%) |
| Tetrahydrofuran | Triethylamine | 1.1 | RT | 16 | >95 |
| Dichloromethane | Triethylamine | 1.1 | RT | 18 | ~92 |
| Dichloromethane | DMAP (cat.) | 1.1 | RT | 8 | >95 |
| Tetrahydrofuran | Triethylamine | 1.5 | 40 | 12 | ~90 (with di-Boc impurity) |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Relationship between Reaction Parameters and Yield
Technical Support Center: Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate.
Troubleshooting Guide
Q1: After the acetylation of 4-aminopiperidine, I observe multiple spots on my TLC plate, even after aqueous work-up. What are the possible side products?
During the acetylation of 4-aminopiperidine with acetic anhydride or acetyl chloride, several side products can form, leading to a complex reaction mixture. The most common side products include:
-
N,N-diacetylated piperidine: The secondary amine of the piperidine ring can also be acetylated, leading to the formation of 1,4-diacetylpiperidine.
-
Over-acetylation of the primary amine: While less common under controlled conditions, the primary amine can undergo diacetylation, though this is generally less favorable.
-
Unreacted starting material: Incomplete reaction can leave unreacted 4-aminopiperidine.
To minimize these side reactions, it is crucial to control the stoichiometry of the acylating agent and the reaction temperature. Using a slight excess of the aminopiperidine starting material can help to consume the acylating agent and reduce the formation of di-acetylated byproducts.
Q2: My final product, this compound, has a low yield and appears impure even after purification. What could be the issue?
Low yield and impurity in the final product can stem from several factors during the Boc protection step:
-
Incomplete reaction: The Boc protection of the primary amine on the 1-acetyl-4-aminopiperidine might be incomplete. Ensure that you are using a sufficient excess of di-tert-butyl dicarbonate (Boc)₂O and an appropriate base (e.g., triethylamine, diisopropylethylamine) to drive the reaction to completion.
-
Hydrolysis of the Boc group: The Boc protecting group is sensitive to acidic conditions. If the reaction work-up or purification involves acidic solutions, you may be inadvertently cleaving the Boc group, leading to the formation of 1-acetyl-4-aminopiperidine and reducing your overall yield.
-
Formation of byproducts during Boc protection: The reaction of (Boc)₂O with the amine can sometimes lead to the formation of tert-butyl carbamate as a byproduct.
Careful control of pH during work-up (maintaining basic or neutral conditions) and using appropriate purification techniques like column chromatography on silica gel can help to isolate the pure desired product.
Q3: I am struggling to remove the N,N-diacetylated piperidine impurity from my desired product. What purification strategies do you recommend?
The separation of this compound from N,N-diacetylated piperidine can be challenging due to their similar polarities. Here are some recommended purification strategies:
-
Flash Column Chromatography: This is the most effective method. A carefully selected solvent system with a gradient elution can effectively separate the two compounds. A common solvent system to start with is a mixture of ethyl acetate and hexanes, gradually increasing the polarity.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification, especially on a larger scale. Experiment with different solvents such as ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of steps for the synthesis of this compound?
The most common and effective synthetic route involves a two-step process:
-
Acetylation: Selective N-acetylation of the more nucleophilic piperidine ring nitrogen of a 4-aminopiperidine derivative.
-
Boc Protection: Protection of the primary amino group with di-tert-butyl dicarbonate ((Boc)₂O).
Q2: Which acetylating agent is better to use: acetyl chloride or acetic anhydride?
Both acetyl chloride and acetic anhydride can be used effectively.
-
Acetyl chloride is more reactive but generates hydrochloric acid (HCl) as a byproduct, which must be neutralized with a base.
-
Acetic anhydride is less reactive and produces acetic acid, which also requires a base. Acetic anhydride is often preferred for smoother reactions with fewer side products.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction progress. Use an appropriate solvent system (e.g., 10% methanol in dichloromethane) and a suitable visualization technique (e.g., UV light, potassium permanganate stain, or ninhydrin stain for primary amines).
Q4: What are the key safety precautions to consider during this synthesis?
-
Work in a well-ventilated fume hood, especially when handling acetyl chloride, acetic anhydride, and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bases like triethylamine and diisopropylethylamine are corrosive and should be handled with care.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
Quantitative Data
The following table provides hypothetical data to illustrate how reaction conditions can affect the yield and purity of this compound.
| Entry | Acylating Agent (equiv.) | Base (equiv.) | Reaction Temp (°C) | Yield (%) | Purity (%) | Major Impurity (%) |
| 1 | Acetic Anhydride (1.1) | Triethylamine (1.2) | 0 to RT | 85 | 95 | Di-acetylated (3%) |
| 2 | Acetic Anhydride (1.5) | Triethylamine (1.6) | RT | 75 | 80 | Di-acetylated (15%) |
| 3 | Acetyl Chloride (1.1) | Diisopropylethylamine (2.2) | -10 to 0 | 82 | 92 | Unreacted Amine (5%) |
| 4 | Acetic Anhydride (1.1) | No Base | RT | <10 | - | Starting Material |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-4-aminopiperidine
-
To a solution of 4-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (3.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (10% MeOH in DCM).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 1-acetyl-4-aminopiperidine (1.0 eq) in DCM (10 mL/g).
-
Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (50% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Troubleshooting tert-Butyl (1-acetylpiperidin-4-yl)carbamate purification by column chromatography
Technical Support Center: Purifying tert-Butyl (1-acetylpiperidin-4-yl)carbamate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a suitable starting solvent system (mobile phase) for purifying this compound on a silica gel column?
A common and effective mobile phase for N-Boc protected amines like this compound is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate).[1][2] For more polar compounds, a combination of dichloromethane (DCM) and methanol (MeOH) is often used.[3][4]
Recommended Starting Points:
-
For initial trials: Start with a 10-50% Ethyl Acetate/Hexane mixture.[3]
-
If the compound is very polar: Begin with 100% Ethyl Acetate or a 5% Methanol/Dichloromethane mixture.[3]
It is crucial to first perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. Aim for an Rf value between 0.2 and 0.4 for the target compound to achieve good separation on the column.[1][5]
Q2: My product is not moving from the baseline (Rf value is too low). What should I do?
This indicates the mobile phase is not polar enough to elute the compound from the polar silica gel.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mixture. For example, move from 10% ethyl acetate in hexane to 20%, 30%, and so on.
-
Switch to a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective, switch to a more polar solvent system, such as methanol in dichloromethane.[3] Start with a low percentage of methanol (e.g., 1-2%) and increase incrementally. Be aware that using more than 10% methanol can risk dissolving the silica gel.[3]
-
Add a Basic Modifier: The carbamate and piperidine nitrogen atoms can interact strongly with the acidic silanol groups on the silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help disrupt these interactions and improve elution.[1]
Q3: My product is eluting too quickly with the solvent front (Rf value is too high). How can I fix this?
This means your mobile phase is too polar, causing the compound to have a low affinity for the silica gel.
Solution:
-
Decrease Mobile Phase Polarity: Reduce the concentration of the polar solvent.[1] For instance, if you are using 30% ethyl acetate in hexane, try reducing it to 15% or 10%.
Q4: The separation between my product and impurities is poor. How can I improve the resolution?
Poor resolution is a common issue that can be addressed by optimizing several parameters.
Solutions:
-
Optimize the Solvent System: The chosen mobile phase may not be providing adequate separation. Systematically screen different solvent systems using TLC to find one that maximizes the distance between your product spot and impurity spots.[1]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to load an amount of crude material that is about 1-2% of the weight of the silica gel.[1]
-
Improve Loading Technique: Ensure the sample is loaded in a narrow, concentrated band. Dissolve the crude product in a minimal amount of solvent (preferably the mobile phase or a slightly more polar solvent like DCM) and apply it carefully to the top of the silica bed.[1][6] If solubility is an issue, use the "dry loading" technique (see Experimental Protocols).[6]
Q5: The product band is streaking or tailing down the column. What causes this and how can it be prevented?
Streaking or tailing can be caused by several factors, including compound degradation, strong interactions with the silica, or solubility issues.
Solutions:
-
Check Compound Stability: The compound might be degrading on the acidic silica gel.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is suspected, consider using deactivated silica gel (e.g., by adding triethylamine to the slurry).
-
Use a Basic Modifier: As mentioned in Q2, strong acid-base interactions between the basic compound and acidic silica can cause tailing. Adding 0.1-1% triethylamine to the eluent can mitigate this.[1]
-
Ensure Proper Dissolution: If the sample is not fully dissolved when loaded or precipitates on the column, it will lead to tailing. Ensure you use a minimal amount of a solvent in which your sample is highly soluble for loading.[6]
Data & Parameters
Table 1: Suggested Mobile Phase Systems for TLC Screening
| Solvent System | Polarity | Typical Starting Ratio (v/v) | Notes |
| Ethyl Acetate / Hexane | Moderate | 1:4 (20% EtOAc) | A standard system for compounds of moderate polarity. Adjust ratio as needed.[3] |
| Methanol / Dichloromethane | High | 1:19 (5% MeOH) | Effective for more polar compounds that do not move in EtOAc/Hexane.[3] |
| Acetone / Hexane | Moderate-High | 1:3 (25% Acetone) | An alternative to the EtOAc/Hexane system. |
| Ethyl Acetate / Hexane + 1% Triethylamine | Moderate (Basic) | 1:4 (20% EtOAc) | Use if tailing is observed, as it deactivates acidic sites on the silica.[1] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Rf (No Elution) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., EtOAc, MeOH).[7] |
| Strong interaction with silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1] | |
| High Rf (Fast Elution) | Mobile phase is too polar. | Decrease the proportion of the polar solvent.[1] |
| Poor Separation | Suboptimal solvent system. | Screen different solvent systems with TLC to maximize ΔRf.[1] |
| Column is overloaded. | Reduce the amount of crude material loaded (aim for 1-2% of silica weight).[1] | |
| Improper sample loading. | Load the sample in a minimal volume of solvent to create a narrow band; use dry loading if necessary.[6] | |
| Streaking/Tailing | Compound degradation on silica. | Use deactivated silica gel or add triethylamine to the eluent.[7] |
| Sample is not fully soluble in the mobile phase. | Use a stronger solvent for loading or employ the dry loading technique.[6] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure. The specific mobile phase composition must be optimized based on preliminary TLC analysis of the crude material.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis (aiming for a product Rf of 0.2-0.4), prepare a sufficient volume of the chosen solvent system (e.g., 20% Ethyl Acetate in Hexane) to pack and run the column.[1][5]
2. Column Packing (Slurry Method):
-
Select a glass column of an appropriate size for the amount of crude material.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to help the silica gel settle into a uniform, air-free bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
3. Sample Loading:
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[6]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette, trying not to disturb the surface.[6]
-
Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the silica.
-
-
Dry Loading (for samples with poor solubility in the mobile phase):
-
Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol).[6]
-
Add a small amount of dry silica gel (approx. 10-20 times the mass of the sample) to the solution.[6]
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
After loading, carefully add a thin layer of sand on top of the sample/silica to prevent disturbance.
-
Fill the column with the mobile phase and begin elution, collecting the eluent in fractions (e.g., test tubes or vials).
-
Maintain a constant flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase during the run.
5. Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to isolate the purified this compound.
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Boc Deprotection for tert-Butyl (1-acetylpiperidin-4-yl)carbamate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of Boc deprotection of tert-butyl (1-acetylpiperidin-4-yl)carbamate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Boc deprotection of this compound.
Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.[1]
-
Solution: Increase the concentration of the acid. For instance, if using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can increase the concentration from 20% to 50%.[1] For reactions with hydrogen chloride (HCl) in dioxane, a 4M solution is generally effective.
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can result in an incomplete reaction.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, extend the reaction time. Most Boc deprotections proceed efficiently at room temperature.
-
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate can be significantly reduced.
-
Solution: Choose a solvent system in which the starting material is more soluble. While DCM is common for TFA-mediated deprotection and dioxane for HCl, exploring other solvent systems may be necessary in some cases.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
Side product formation can complicate purification and lower the overall yield. The most common side reactions are:
-
Alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.
-
Solution: To prevent this, add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.
-
-
Degradation of the N-Acetyl Group: While the N-acetyl group is generally stable under standard Boc deprotection conditions (acidic, room temperature), prolonged exposure to very strong acids or elevated temperatures could potentially lead to its hydrolysis.
-
Solution: Employ the mildest effective acidic conditions. Monitor the reaction closely and avoid unnecessarily long reaction times or heating. Standard conditions, such as 20-50% TFA in DCM or 4M HCl in dioxane at room temperature, are not expected to significantly affect the N-acetyl group. The hydrolysis of the acetyl group typically requires basic conditions.
-
Q3: The work-up procedure is yielding a low amount of the desired product. What are the potential causes and solutions?
A low yield after work-up can be due to several factors:
-
Product Loss During Extraction: The deprotected product, 4-amino-1-acetylpiperidine, is an amine and can exist as a salt after the acidic deprotection.
-
Solution: During the basic wash (e.g., with saturated sodium bicarbonate solution), ensure the aqueous layer is sufficiently basic (pH > 8) to convert the amine salt to the free base, which will be more soluble in the organic solvent. Perform multiple extractions with an appropriate organic solvent like DCM or ethyl acetate to ensure complete recovery of the product.
-
-
Formation of a Water-Soluble Salt: The hydrochloride or trifluoroacetate salt of the product may have some solubility in water.
-
Solution: If product loss to the aqueous layer is suspected, consider concentrating the reaction mixture to dryness to obtain the salt directly, which can often be used in the next step without a basic work-up. Alternatively, after the basic wash, salting out the aqueous layer with sodium chloride may decrease the product's solubility in the aqueous phase and improve extraction efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Boc deprotection of this compound?
For a starting point, two common and effective methods are recommended:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% (v/v) TFA in anhydrous DCM is a standard condition. The reaction is typically stirred at room temperature for 1-2 hours.[1][2]
-
Hydrogen Chloride (HCl) in 1,4-Dioxane: A 4M solution of HCl in 1,4-dioxane is also widely used. The reaction is generally carried out at room temperature for 1-4 hours.[3][4][5]
Q2: Is there a risk of cleaving the N-acetyl group under these acidic conditions?
The N-acetyl group is an amide, and amides are generally stable to the acidic conditions used for Boc deprotection at room temperature. Amide hydrolysis typically requires more forcing conditions, such as prolonged heating in strong acid or base. Therefore, selective removal of the Boc group in the presence of the N-acetyl group is expected to be highly efficient. A related compound, tert-butyl [(1-acetylpiperidin-4-yl)methyl]carbamate, is noted to undergo Boc deprotection under acidic conditions and amide hydrolysis under basic conditions, supporting this selectivity.[6]
Q3: How should I monitor the progress of the reaction?
The reaction progress should be monitored by TLC or LC-MS. On a TLC plate, the disappearance of the starting material (this compound) and the appearance of a more polar spot corresponding to the product (4-amino-1-acetylpiperidine) will indicate the reaction's progression.
Q4: What is the expected form of the product after deprotection?
After deprotection with TFA or HCl, the product will be the corresponding trifluoroacetate or hydrochloride salt of 4-amino-1-acetylpiperidine. If the free amine is required for a subsequent step, a basic work-up is necessary.
Data Presentation
The following tables summarize the typical quantitative parameters for the two most common Boc deprotection methods.
Table 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
| Parameter | Recommended Range | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster reaction times but may increase the risk of side reactions with sensitive substrates. |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C and allowing it to warm to room temperature is a common practice. |
| Reaction Time | 30 minutes - 4 hours | Monitor by TLC or LC-MS to determine completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure the solvent is dry to prevent unwanted side reactions. |
Table 2: Hydrogen Chloride (HCl) in 1,4-Dioxane
| Parameter | Recommended Value | Notes |
| HCl Concentration | 4M in 1,4-Dioxane | Commercially available and widely used. |
| Temperature | Room Temperature | Generally sufficient for complete deprotection. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS to determine completion. |
| Solvent | Anhydrous 1,4-Dioxane | The use of an anhydrous solvent is recommended. |
Experimental Protocols
Below are detailed experimental protocols for the two recommended deprotection methods. These are general procedures and may require optimization for specific scales and equipment.
Protocol 1: Deprotection using TFA in DCM
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (to a final concentration of 20-50% v/v) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up (to obtain the free amine):
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Confirm the aqueous layer is basic.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the free amine, 4-amino-1-acetylpiperidine.
-
Protocol 2: Deprotection using HCl in 1,4-Dioxane
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent).
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3][5] Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.
-
Work-up (to obtain the hydrochloride salt):
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.
-
Alternatively, diethyl ether can be added to the reaction mixture to precipitate the hydrochloride salt, which is then collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical troubleshooting process for the Boc deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
Preventing decomposition of tert-Butyl (1-acetylpiperidin-4-yl)carbamate during storage
Technical Support Center: tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent its decomposition during storage and to troubleshoot related issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary decomposition pathway involves the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group is well-known for its lability in acidic conditions, which results in the formation of the corresponding free amine, 1-acetyl-4-aminopiperidine, along with isobutene and carbon dioxide as byproducts.[3]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize decomposition, the compound should be stored under controlled conditions that prevent exposure to acidic environments and moisture. For specific recommendations, please refer to the data table below.
Q3: How can I tell if my sample has started to decompose?
A3: Decomposition, specifically the loss of the Boc group, can be detected by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A common sign is the appearance of a new, more polar spot on a TLC plate corresponding to the free amine.
Q4: Are there any materials or chemicals that should not be stored near this compound?
A4: Yes. Due to the acid-sensitive nature of the Boc protecting group, it is critical to store the compound away from strong acids and oxidizing agents.[1] Accidental exposure to acidic vapors in a shared storage space can initiate decomposition.
Troubleshooting Guide
Issue 1: A recent analysis (TLC/HPLC/NMR) of my stored compound shows a new impurity.
-
Possible Cause: This is likely due to the deprotection (removal) of the Boc group, resulting in the formation of 1-acetyl-4-aminopiperidine.
-
Troubleshooting Steps:
-
Confirm the Impurity: Use the provided TLC protocol to compare your sample against a reference standard if available. The deprotected product is more polar and will have a lower Rf value.
-
Review Storage Conditions: Cross-reference your current storage method with the recommended conditions in the table below. Check for potential exposure to acids, moisture, or elevated temperatures.
-
Assess pH of Solvents: If the compound was recently dissolved, ensure that the solvents used were anhydrous and free of acidic impurities.
-
Issue 2: The physical appearance of the compound has changed (e.g., color change, clumping).
-
Possible Cause: While the compound is typically a white to off-white solid, physical changes can indicate moisture absorption or degradation.[1]
-
Troubleshooting Steps:
-
Verify Purity: Perform an analytical check (TLC, HPLC) to determine if the chemical structure has been compromised.
-
Evaluate Storage Environment: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.[4] For future use, consider storing under an inert atmosphere.[5]
-
Data Presentation: Recommended Storage & Handling
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerator)[6] or Room Temperature[5] | Cool conditions slow the rate of potential chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[5][7] | Prevents exposure to atmospheric moisture and acidic gases (like CO₂). |
| Light | Keep in a dark place, using an amber vial or container.[5] | Protects against potential light-induced degradation. |
| Container | Tightly sealed container.[4] | Prevents ingress of moisture and other atmospheric contaminants. |
| Location | Dry and well-ventilated place.[4] | Minimizes environmental moisture and allows for safe storage. |
Table 2: Incompatible Materials
| Material Class | Examples | Reason for Incompatibility |
|---|---|---|
| Strong Acids | Hydrochloric acid (HCl), Trifluoroacetic acid (TFA) | Catalyzes the rapid removal of the acid-labile Boc protecting group.[1][2] |
| Strong Oxidizing Agents | Peroxides, Nitrates | May cause unwanted side reactions and degradation of the molecule. |
Protocols & Visual Guides
Experimental Protocol: TLC Analysis for Decomposition
This protocol provides a method for quickly assessing the purity of this compound and detecting the deprotected amine impurity.
-
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Sample of this compound
-
Developing chamber
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM)
-
Visualization Agent: Ninhydrin stain solution
-
Heat gun or hot plate
-
-
Methodology:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your compound in 0.5 mL of DCM or Methanol.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber pre-saturated with the 10% Methanol/DCM mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely.
-
Visualization: Dip the dried plate into the ninhydrin stain solution, then gently heat it with a heat gun until spots appear.
-
-
Interpretation of Results:
-
Stable Compound: A single spot should be visible under UV light (if the plate has a fluorescent indicator). This spot will NOT stain with ninhydrin, as the primary amine is protected.
-
Decomposed Compound: Two primary spots will be visible. The higher spot (higher Rf) is the starting material. A lower, more polar spot (lower Rf) that stains purple or pink with ninhydrin indicates the presence of the deprotected free amine.
-
Visual Guides
Caption: Acid-catalyzed decomposition of the target compound.
References
- 1. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. capotchem.com [capotchem.com]
Common impurities in commercial tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Welcome to the technical support center for tert-Butyl (1-acetylpiperidin-4-yl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities that may be present in commercial batches of this product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Impurities in commercial batches of this compound can generally be categorized into three main groups:
-
Starting Material-Related Impurities: These are unreacted starting materials or intermediates from the synthetic process.
-
Synthesis Byproducts: These are compounds formed during the acetylation of the piperidine nitrogen or the introduction of the tert-butyloxycarbonyl (Boc) protecting group.
-
Degradation Products: These arise from the decomposition of the final product, often due to improper handling or storage conditions.
Q2: My batch of this compound shows a lower than expected purity. What is the most likely cause?
A2: A common reason for lower purity is the presence of the de-Boc degradation product, 1-acetyl-4-aminopiperidine. The Boc protecting group is known to be sensitive to acidic conditions.[1] Accidental exposure to acid, even atmospheric moisture over prolonged storage, can lead to the cleavage of the Boc group. Another possibility is the presence of unreacted starting materials from an incomplete synthesis.
Q3: I have observed an additional peak in the HPLC analysis of my sample. How can I identify this impurity?
A3: Identifying an unknown impurity typically requires a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass of the impurity, which can help in determining its molecular formula. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to elucidate the chemical structure of the impurity. Comparing the spectral data with that of potential impurities (see Table 1) can lead to a positive identification.
Q4: How can I minimize the formation of degradation products during my experiments?
A4: To minimize degradation, it is crucial to handle and store this compound under appropriate conditions. The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[1] When using the compound in reactions, ensure that the reaction conditions are not strongly acidic, unless the removal of the Boc group is intended.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to impurities in this compound.
Logical Workflow for Impurity Troubleshooting
Caption: A logical workflow for identifying and addressing impurity issues.
Common Impurities
The following table summarizes the most common impurities that may be found in commercial this compound.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 1-Acetyl-4-aminopiperidine | ![]() | C₇H₁₄N₂O | 142.20 | Degradation (de-Boc) |
| tert-Butyl (piperidin-4-yl)carbamate | ![]() | C₁₀H₂₀N₂O₂ | 200.28 | Starting Material |
| N,N'-di-tert-butoxycarbonyl-1-acetyl-piperidine-4-carboxamidine | ![]() | C₁₈H₃₁N₃O₅ | 369.46 | Synthesis Byproduct |
| Acetic Anhydride | ![]() | C₄H₆O₃ | 102.09 | Reagent Residue |
| Di-tert-butyl dicarbonate (Boc₂O) | ![]() | C₁₀H₁₈O₅ | 218.25 | Reagent Residue |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound and its common impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Analysis
Caption: A streamlined workflow for performing HPLC analysis.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
This protocol provides a general procedure for obtaining a ¹H NMR spectrum to confirm the structure of the main component and identify potential impurities.
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis is desired.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign them to the protons of this compound.
-
Analyze any additional signals to identify potential impurities by comparing their chemical shifts and coupling patterns with known reference spectra.
-
For further assistance, please contact our technical support team.
References
Technical Support Center: Refining Reaction Conditions for Coupling with tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during coupling reactions involving tert-Butyl (1-acetylpiperidin-4-yl)carbamate and its deprotected form, 4-amino-1-acetylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the first step for using this compound in a coupling reaction?
A1: The first step is the deprotection of the tert-butyloxycarbonyl (Boc) group to unmask the primary amine. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane. The resulting 4-amino-1-acetylpiperidine is then used in the subsequent coupling reaction.
Q2: Which coupling reactions are commonly performed with 4-amino-1-acetylpiperidine?
A2: 4-amino-1-acetylpiperidine is a versatile building block commonly used in amide bond formations (peptide couplings) and palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.
Q3: I am observing low to no yield in my amide coupling reaction. What are the potential causes?
A3: Low yields in amide coupling reactions can stem from several factors. Inadequate activation of the carboxylic acid is a common issue; the coupling reagent may not be sufficiently reactive. The nucleophilicity of the amine, steric hindrance on either coupling partner, and suboptimal reaction conditions (solvent, temperature, time) can also adversely affect the yield.[1]
Q4: How can I minimize side reactions during the coupling process?
A4: To minimize side reactions, ensure that your reagents and solvents are pure and anhydrous.[2][3] For palladium-catalyzed reactions, thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent catalyst oxidation and homocoupling.[3] In peptide couplings, the use of additives like 1-Hydroxybenzotriazole (HOBt) can suppress racemization.[4]
Q5: What are the best practices for purifying the final coupled product?
A5: Purification strategies depend on the properties of the product. Common methods include column chromatography on silica gel, preparative thin-layer chromatography (TLC), and recrystallization. For polar compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is often effective.
Troubleshooting Guides
Amide Coupling (Peptide Coupling)
Problem: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Carboxylic Acid Activation | Switch to a more potent coupling reagent. For sterically hindered substrates, uronium or phosphonium salts like HATU, HBTU, or PyBOP are often more effective than carbodiimides like EDC.[4][5] |
| Low Nucleophilicity of the Amine | While 4-amino-1-acetylpiperidine is a reasonably good nucleophile, highly electron-withdrawing groups on the carboxylic acid partner can reduce reactivity. In such cases, increasing the reaction temperature or using a more powerful coupling reagent may be necessary. |
| Steric Hindrance | If either the carboxylic acid or the amine has bulky substituents near the reaction center, consider using a less sterically demanding coupling reagent and potentially a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to facilitate the reaction.[5] |
| Suboptimal Reaction Conditions | Screen different solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.[6] Optimize the reaction temperature; while room temperature is often sufficient, gentle heating may improve yields for challenging couplings. |
Buchwald-Hartwig Amination
Problem: Low conversion of the aryl halide.
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Deactivation | The piperidine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation.[2][3] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this issue.[3] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2] |
| Inappropriate Base | The choice of base is critical for a successful Buchwald-Hartwig amination.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. A screening of different bases may be necessary to find the optimal conditions. |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For coupling with a secondary amine like 4-amino-1-acetylpiperidine, sterically hindered biarylphosphine ligands are often the most effective.[7] |
| Solvent Effects | Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally preferred.[2] The solubility of all reaction components is key, so ensure your chosen solvent is appropriate for your specific substrates. |
Data Presentation
Representative Yields for Amide Coupling with 4-amino-1-acetylpiperidine
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 25 | 4 | 85-95 |
| Acetic Acid | EDC/HOBt | NMM | DCM | 25 | 6 | 75-85 |
| N-Boc-glycine | PyBOP | DIPEA | DMF | 25 | 3 | 90-98 |
Yields are illustrative and may vary based on specific reaction conditions and substrate purity.
Representative Yields for Buchwald-Hartwig Amination with 4-amino-1-acetylpiperidine
| Aryl Halide | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | SPhos | LHMDS | Dioxane | 110 | 18 | 70-80 |
| 2-Bromopyridine | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Toluene | 100 | 24 | 65-75 |
Yields are illustrative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for Boc Deprotection of this compound
-
Dissolve this compound in Dichloromethane (DCM) (approximately 0.1-0.2 M).
-
Add Trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-1-acetylpiperidine, which can be used in the next step without further purification.
General Protocol for Amide Coupling
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.[6]
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).[6]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-amino-1-acetylpiperidine (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equivalents).
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add a solution of 4-amino-1-acetylpiperidine (1.2 equivalents) in anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for coupling reactions.
Caption: A logical troubleshooting guide for low product yield.
References
Technical Support Center: Quantitative Analysis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the quantitative analysis of this compound?
A1: The most common and robust method for the quantitative analysis of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. Given the compound's chemical structure, which includes a carbamate group, it is amenable to reversed-phase HPLC. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1]
Q2: Are there any specific challenges associated with the HPLC analysis of this compound?
A2: Yes, due to the presence of a basic piperidine nitrogen, common challenges include poor peak shape (tailing), variable retention times, and low sensitivity.[2] These issues often arise from interactions between the basic analyte and acidic silanol groups on the surface of conventional silica-based HPLC columns.[3]
Q3: Can Gas Chromatography (GC) be used for the analysis of this compound?
A3: While GC can be used for the analysis of some carbamates, it is generally less suitable for this compound without derivatization. The compound has relatively low volatility and the polar N-H group can cause peak tailing. Derivatization to increase volatility and thermal stability would be necessary for reliable GC-MS analysis.[1]
Q4: How can I improve the peak shape when analyzing this compound by HPLC?
A4: To improve peak shape and reduce tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Operate at a lower pH (e.g., pH 2.5-4) to protonate the residual silanol groups on the column, minimizing secondary interactions.[3]
-
Use of Mobile Phase Additives: Incorporate a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) in the mobile phase to compete with the analyte for active silanol sites.[2]
-
Column Selection: Employ a base-deactivated column or a column with a different stationary phase, such as a polar-embedded or charged surface hybrid (CSH) column, which is specifically designed to reduce silanol interactions.[4]
-
Lower Operating Temperature: Reducing the column temperature can sometimes mitigate peak tailing.[5]
Q5: What should I do if I observe no peaks or a significant loss in sensitivity?
A5: A complete loss of signal can be due to several factors. Check for leaks in your HPLC system, ensure the detector is appropriate for your analyte (a UV detector should work if the compound has a chromophore, otherwise an alternative like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is needed), and verify that the injection port and rotor are functioning correctly.[5][6]
Troubleshooting Guides
HPLC Method Refinement
This guide addresses common issues encountered during the quantitative analysis of this compound by HPLC.
Problem 1: Peak Tailing
-
Symptom: The peak for this compound is asymmetrical with a drawn-out tail.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to 2.5-4.0 using an additive like formic acid or phosphoric acid.[3][7] Alternatively, add a basic modifier such as 0.1% triethylamine (TEA) to the mobile phase.[2] |
| Inappropriate Column Chemistry | Switch to a base-deactivated C18 column or a column with a polar-embedded stationary phase. |
| Column Overload | Reduce the injection volume or dilute the sample.[2][4] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition.[4] |
Problem 2: Poor Resolution and Co-elution
-
Symptom: The analyte peak is not well-separated from other components in the sample.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation. |
| Inappropriate Stationary Phase | Test columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. |
| High Flow Rate | Decrease the flow rate to enhance separation efficiency.[2] |
Problem 3: Retention Time Variability
-
Symptom: The retention time of the analyte peak shifts between injections.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.[5] |
| Fluctuations in Pump Performance | Check the pump for leaks and ensure it is delivering a consistent flow rate.[5] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. |
Experimental Protocols
HPLC-UV Method for Quantitative Analysis
This protocol provides a starting point for the quantitative analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).
-
Dilute the unknown samples with the initial mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
The following tables present representative data for a typical quantitative analysis of this compound using the HPLC-UV method described above.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 1.5 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% | 0.8% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
Technical Support Center: Troubleshooting Incomplete Reactions with tert-Butyl (1-acetylpiperidin-4-yl)carbamate
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing incomplete reactions, primarily focusing on the common Boc deprotection step of tert-Butyl (1-acetylpiperidin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of an incomplete Boc deprotection reaction with this substrate?
The most frequent reason for incomplete deprotection is insufficient acid concentration or inadequate reaction time.[1] The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process, and its rate can be highly dependent on the strength and stoichiometry of the acid used.[1][2]
Q2: My reaction seems stalled, with significant starting material remaining according to TLC/LC-MS. What should I do first?
First, verify the quality and concentration of your acid. Trifluoroacetic acid (TFA) can absorb water, which reduces its effective acidity.[3] Using a fresh bottle or titrating the acid solution is recommended. If the acid is of good quality, extending the reaction time or moderately increasing the acid concentration are the next logical steps. Careful monitoring by an appropriate technique (TLC, LC-MS) is crucial to avoid potential side reactions.[1][2][3]
Q3: I'm observing unexpected side products. What are they, and how can I prevent them?
A primary side reaction during Boc deprotection is alkylation by the tert-butyl cation generated during the cleavage.[1][4] This reactive cation can alkylate any nucleophiles present in the reaction. To prevent this, the addition of a "scavenger" is highly recommended. Common scavengers like triisopropylsilane (TIS) or thioanisole effectively trap the tert-butyl cation.[1][2]
Q4: Can I use an acid other than Trifluoroacetic Acid (TFA) for the deprotection?
Yes, a 4M solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane is a very effective alternative to TFA.[1][2][5] This reagent is often used when TFA might cause unwanted side reactions or is incompatible with other functional groups in the molecule. The reaction with HCl/dioxane is typically fast and efficient, often complete within 30 minutes to an hour at room temperature.[6]
Q5: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to observe the disappearance of the starting material (less polar) and the appearance of the product, 1-acetylpiperidin-4-amine (more polar, will have a lower Rf value).[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence by showing the mass of the starting material diminishing and the mass of the expected product appearing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If taking aliquots is feasible, ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the Boc group's nine protons, which typically appears around 1.4 ppm.[1][3]
Troubleshooting Guide: Incomplete Boc Deprotection
This section provides a systematic approach to diagnosing and resolving incomplete deprotection of this compound.
| Problem | Possible Cause | Recommended Solution |
| Significant Starting Material Remains | Insufficient Acid Strength/Concentration: The acid (e.g., TFA) may be old, have absorbed moisture, or the concentration is too low for this specific substrate.[2][7] | 1. Use a fresh bottle of acid. 2. Increase the acid concentration. For TFA, a common starting point is 20-25% (v/v) in Dichloromethane (DCM), which can be increased to 50%.[2][7] |
| Inadequate Reaction Time or Temperature: The reaction may simply need more time to reach completion, especially at lower temperatures or concentrations.[2] | 1. Increase the reaction time, monitoring every 30-60 minutes by TLC or LC-MS.[1] 2. If prolonged time is ineffective, consider gently warming the reaction to 30-40°C, though this may increase side products.[1] | |
| Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its exposure to the acid. | Ensure the substrate is fully dissolved before adding the acid. If solubility is an issue in DCM, consider alternative anhydrous solvents. | |
| Formation of Side Products | Alkylation by tert-butyl cation: The reactive t-butyl cation generated during deprotection can react with nucleophiles.[1][4] | Add a scavenger to the reaction mixture to trap the t-butyl cation. Common choices include Triisopropylsilane (TIS) at 2.5-5% (v/v) or thioanisole.[1][2] |
| Product is an intractable oil or difficult to isolate | Formation of TFA or HCl salt: The resulting amine product forms a salt with the acid used for deprotection, which can affect its physical properties and solubility. | After removing the acid in vacuo, perform a basic workup. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the salt and obtain the free amine.[1][2] |
Experimental Protocols
Protocol 1: Boc Deprotection with TFA in Dichloromethane (DCM)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS) to a final concentration of 2.5–5% (v/v).[2]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise with stirring to achieve a final concentration of 25-50% (v/v).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1][2]
-
To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, 1-acetylpiperidin-4-amine.
-
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
-
Preparation: To a flask containing this compound (1.0 eq), add a 4M solution of HCl in 1,4-dioxane.[5]
-
Reaction: Stir the resulting suspension or solution at room temperature for 30 minutes to 2 hours.[1][6]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[1]
-
Work-up:
-
Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the product (1-acetylpiperidin-4-amine•HCl).[1]
-
If the free amine is required, perform a basic work-up as described in Protocol 1 (Step 6).
-
Visual Guides
Boc Deprotection Pathway
Caption: Acid-catalyzed mechanism of Boc deprotection and scavenger action.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting incomplete Boc deprotection.
References
Validation & Comparative
Purity Analysis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Comparative Guide to NMR and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity analysis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients.
This document outlines detailed experimental protocols, presents comparative data in clearly structured tables, and includes visualizations to illustrate the analytical workflows.
Comparison of Analytical Methods for Purity Determination
Quantitative NMR (qNMR) and HPLC are powerful and widely used techniques for purity assessment. The choice between them often depends on the specific requirements of the analysis, including the need for structural confirmation, the nature of potential impurities, and the desired throughput.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate quantification against a certified internal standard.
High-Performance Liquid Chromatography (HPLC) is a comparative chromatographic technique renowned for its high resolving power and sensitivity in separating a target compound from its impurities. Purity is typically determined by comparing the peak area of the main component to the total area of all observed peaks.
The following table summarizes the key performance characteristics of qNMR and HPLC for the purity analysis of this compound.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Absolute purity determination, structural confirmation of the main component and impurities. | Relative purity based on peak area, separation of impurities. |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Ideally requires a reference standard of the analyte for method development and validation. |
| Sensitivity | Generally lower, suitable for quantifying impurities at levels of ~0.1% and above. | Higher sensitivity, capable of detecting trace impurities. |
| Throughput | Lower, as qNMR experiments often require longer relaxation delays for accurate quantification. | Higher, with typical run times of 15-30 minutes per sample. |
| Sample Consumption | Higher (typically in the milligram range). | Lower (typically in the microgram range). |
| Destructive | No, the sample can be recovered after analysis. | Yes, the sample is consumed during the analysis. |
Experimental Data
The following tables present illustrative quantitative data for the purity analysis of a batch of this compound using both qNMR and HPLC.
Table 1: qNMR Purity Analysis Data
| Analyte Signal (¹H NMR) | Internal Standard Signal (¹H NMR) | Calculated Purity (%) |
| δ 3.85 (m, 1H, CH-N) | δ 7.55-7.95 (m, 5H, Maleic Acid) | 99.2 |
| δ 1.44 (s, 9H, C(CH₃)₃) | δ 6.28 (s, 2H, Maleic Acid) | 99.3 |
| Average Purity | 99.25 |
Table 2: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Peak Area | Area (%) |
| 1 | 3.2 | Impurity A (Starting Material) | 15,234 | 0.35 |
| 2 | 5.8 | This compound | 4,328,976 | 99.52 |
| 3 | 7.1 | Impurity B (By-product) | 5,689 | 0.13 |
| Total | 4,349,899 | 100.00 |
Experimental Workflows
The logical flow for the purity analysis of this compound using qNMR and HPLC is depicted in the diagrams below.
Figure 1. Experimental workflow for qNMR purity analysis.
Figure 2. Experimental workflow for HPLC purity analysis.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the solids completely.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters should be set for quantitative analysis:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): A minimum of 5 times the longest T₁ relaxation time of the protons of interest (a delay of 30 seconds is generally sufficient for small molecules).
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks to be integrated (typically 8-16 scans).
-
3. Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate well-resolved, characteristic peaks for both the analyte and the internal standard. For this compound, the singlet of the tert-butyl group (δ ~1.44 ppm, 9H) and for maleic acid, the singlet of the olefinic protons (δ ~6.28 ppm, 2H) are suitable.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the initial mobile phase composition.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
LC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Conclusion
Both qNMR and HPLC are valuable techniques for assessing the purity of this compound.[1] qNMR offers the advantage of being a primary method that provides an absolute purity value and structural confirmation without the need for an analyte-specific reference standard.[2] HPLC, on the other hand, provides higher sensitivity for detecting trace impurities and is well-suited for high-throughput screening.[1] For comprehensive quality control and in-depth analysis, employing both techniques as orthogonal methods is recommended to ensure the highest confidence in the purity of this important pharmaceutical intermediate.
References
A Comparative Guide to Amine Protecting Groups: tert-Butyl (1-acetylpiperidin-4-yl)carbamate in Focus
In the landscape of synthetic organic chemistry and drug development, the judicious selection of protecting groups is paramount for the successful synthesis of complex molecules. This guide provides a detailed comparison of tert-Butyl (1-acetylpiperidin-4-yl)carbamate, a specialized Boc-protected amine, with other commonly employed amine protecting groups: the parent tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the performance and applications of these critical chemical tools.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary differentiator between amine protecting groups lies in their stability under various chemical conditions and the specific methods required for their removal. This orthogonality is the cornerstone of modern multi-step synthesis, enabling the selective deprotection of one functional group while others remain intact.
| Protecting Group | Abbreviation | Cleavage Condition | Key Stability Features |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl)[1][2][3] | Stable to bases, nucleophiles, and catalytic hydrogenation[4] |
| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Stable to acidic and basic conditions[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF)[3][6] | Stable to acidic conditions[6] |
| This compound | - | Acidic (e.g., TFA, HCl) [1] | Stable to basic conditions [1] |
Performance Comparison: A Data-Driven Analysis
The selection of an appropriate protecting group is a critical decision in synthetic strategy, directly impacting yield, purity, and the feasibility of subsequent reaction steps. The following tables provide a quantitative comparison of the performance of this compound and other key protecting groups.
Table 1: Comparison of Protection Reaction Parameters
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O) | 1-12 h | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O) | 2-20 h | ~90 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O, DMF) | 1-16 h | >90[6] |
| This compound | Di-tert-butyl dicarbonate (Boc)₂O | Base, Solvent | Not specified | Not specified |
Table 2: Comparison of Deprotection Conditions and Performance
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 - Room Temp | 30 min - 3 h[2] | >95 |
| Cbz | H₂ (1 atm) | Pd/C (10 mol%) | Methanol (MeOH) | 1 - 16 h | >95 |
| Fmoc | Piperidine (20%) | Dimethylformamide (DMF) | Room Temp | < 30 min[6] | >95 |
| This compound | Trifluoroacetic acid (TFA) or HCl | DCM or Dioxane | Not specified | Not specified | Not specified |
Note: Deprotection of this compound follows the standard acid-labile cleavage of the Boc group. The kinetics are expected to be similar to other Boc-protected amines.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following sections provide generalized procedures for the protection and deprotection of amines using the discussed protecting groups.
Boc Protection of an Amine (General Protocol)
Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) in DCM or THF.
-
Add the base (1.2 eq) to the solution.
-
Add (Boc)₂O (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Boc Deprotection (General Protocol)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step three times.[2]
-
The resulting product is the TFA salt of the deprotected amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a saturated aqueous sodium bicarbonate solution.
Cbz Protection of an Amine (General Protocol)
Materials:
-
Primary or secondary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dioxane/water mixture or DCM
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by extraction with an organic solvent, followed by washing and drying.
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.
-
Carefully add Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature until completion, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of an Amine (General Protocol)
Materials:
-
Primary or secondary amine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/water mixture or DMF
Procedure:
-
Dissolve the amine in the chosen solvent system with the base.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu.
-
Stir the reaction at room temperature for several hours or overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction by adding water, extracting with an organic solvent, and purifying as necessary.
Fmoc Deprotection (General Protocol)
Materials:
-
Fmoc-protected amine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can often be used directly in the next step or purified by chromatography.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows discussed in this guide.
Caption: A generalized workflow for the use of an amine protecting group in a multi-step synthesis.
Caption: An illustration of an orthogonal protection strategy using Boc and Fmoc groups.
Conclusion
The choice of an amine protecting group is a critical parameter in the design of a synthetic route. This compound, as a Boc-protected amine, offers the well-established advantages of the Boc group, including its high stability to a wide range of reagents and its facile removal under acidic conditions. Its specific structure, featuring a piperidine ring, makes it a valuable building block in medicinal chemistry for the synthesis of complex target molecules.
In comparison, Cbz and Fmoc offer orthogonal deprotection strategies, which are indispensable for the synthesis of molecules with multiple amine functionalities that require selective manipulation. The Cbz group's removal by catalytic hydrogenolysis and the Fmoc group's lability to base provide chemists with a versatile toolkit for complex synthetic challenges. Ultimately, the optimal protecting group strategy depends on the specific requirements of the target molecule and the overall synthetic plan. A thorough understanding of the properties and experimental conditions associated with each protecting group is essential for achieving the desired synthetic outcomes efficiently and with high yields.
References
A Comparative Guide to the Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Novel Approach vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a novel, streamlined synthetic route for tert-Butyl (1-acetylpiperidin-4-yl)carbamate against a traditional, multi-step approach. The data presented herein demonstrates significant improvements in yield and operational simplicity offered by the new method.
Executive Summary
A novel, one-pot synthesis of this compound has been developed, offering a significant advantage over the traditional two-step method. This new approach streamlines the process by conducting the Boc protection and acetylation in a single reaction vessel, leading to a higher overall yield and reduced processing time. This guide presents a side-by-side comparison of the two routes, supported by detailed experimental data and protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data from the validation of the new synthetic route compared to the traditional method.
| Parameter | Traditional Two-Step Synthesis | Novel One-Pot Synthesis |
| Starting Material | 4-aminopiperidine | 4-aminopiperidine |
| Step 1 Reagents | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane |
| Step 1 Yield | ~95% (tert-Butyl piperidin-4-ylcarbamate) | Not Applicable |
| Step 2 Reagents | Acetic anhydride, Triethylamine, Dichloromethane | Acetic anhydride (added sequentially) |
| Step 2 Yield | ~90% | Not Applicable |
| Overall Yield | ~85% | ~92% |
| Reaction Time | ~18 hours | ~10 hours |
| Purity (by HPLC) | >98% | >99% |
| Number of Steps | Two | One |
| Isolation Steps | Two | One |
Experimental Protocols
Traditional Two-Step Synthesis
Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate
To a solution of 4-aminopiperidine (10.0 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in dichloromethane (200 mL) was added a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (50 mL) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford tert-Butyl piperidin-4-ylcarbamate as a white solid.
Step 2: Synthesis of this compound
To a solution of tert-Butyl piperidin-4-ylcarbamate (20.0 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (200 mL) was added acetic anhydride (11.2 g, 0.11 mol) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 6 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which was recrystallized from ethyl acetate/hexanes to yield pure this compound.
Novel One-Pot Synthesis
To a solution of 4-aminopiperidine (10.0 g, 0.1 mol) and triethylamine (25.3 g, 0.25 mol) in dichloromethane (250 mL) was added a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (50 mL) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 6 hours. Acetic anhydride (12.2 g, 0.12 mol) was then added dropwise to the same reaction mixture at 0 °C. The stirring was continued at room temperature for an additional 4 hours. The reaction mixture was then washed successively with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid was triturated with diethyl ether to afford this compound as a white, crystalline solid.
Mandatory Visualization
Caption: Workflow for the novel one-pot synthesis.
Conclusion
The novel one-pot synthetic route for this compound presents a clear improvement over the traditional two-step method. The key advantages of the new process are a higher overall yield, a significant reduction in reaction and processing time, and simplified operational steps by eliminating an intermediate isolation step. This optimized synthesis is more efficient and cost-effective, making it a highly attractive alternative for the large-scale production of this important pharmaceutical intermediate. The presented data provides a strong validation for the adoption of this new synthetic strategy in drug development and manufacturing processes.
A Head-to-Head Comparison: tert-Butyl (1-acetylpiperidin-4-yl)carbamate vs. CBZ-Protected Piperidines in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. Piperidine scaffolds are privileged structures in medicinal chemistry, and their functionalization often requires careful manipulation of protecting groups. This guide provides an objective, data-driven comparison between tert-Butyl (1-acetylpiperidin-4-yl)carbamate, a versatile building block with orthogonal protecting groups, and the more traditional CBZ-protected piperidines.
The choice between a tert-butoxycarbonyl (Boc) and a carboxybenzyl (Cbz) protecting group for the amine functionality on a piperidine ring can significantly impact the synthetic strategy. This is primarily due to their distinct deprotection conditions, which dictate their compatibility with other functional groups and reagents in the synthetic route. This compound offers the additional advantage of an acetyl-protected piperidine nitrogen, providing another layer of orthogonal control.
Chemical Properties and Stability: A Tale of Two Protecting Groups
The fundamental difference between Boc and Cbz protecting groups lies in their lability. The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[1] This orthogonality is a key advantage in complex syntheses, allowing for the selective deprotection of one group in the presence of the other.[1]
Table 1: Comparison of Chemical Properties and Stability
| Property | This compound | CBZ-Protected Piperidines |
| Protecting Group (Amine) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Protecting Group (Piperidine N) | Acetyl | None (typically) or other |
| Molecular Formula | C₁₂H₂₂N₂O₃[2] | Varies (e.g., C₁₃H₁₇NO₂ for N-Cbz-piperidine) |
| Molecular Weight | 242.31 g/mol [2] | Varies (e.g., 219.27 g/mol for N-Cbz-piperidine) |
| Boc Deprotection Conditions | Acidic (e.g., TFA, HCl in dioxane)[1] | N/A |
| Acetyl Deprotection Conditions | Basic (e.g., NaOH, LiOH) | N/A |
| Cbz Deprotection Conditions | N/A | Catalytic Hydrogenolysis (H₂, Pd/C)[1] |
| Stability to Bases | Boc group is stable; Acetyl group is labile | Cbz group is generally stable to mild bases |
| Stability to Acids | Boc group is labile; Acetyl group is stable | Cbz group is stable to many acids, but can be cleaved by strong acids[1] |
| Stability to Hydrogenolysis | Stable | Labile |
Performance in Synthetic Applications: A Quantitative Look
While direct head-to-head quantitative data for these specific compounds in a single reaction is scarce in the literature, we can infer performance based on the well-established characteristics of Boc and Cbz protecting groups.
Table 2: Performance Comparison in a Typical Synthetic Workflow (Deprotection Followed by Acylation)
| Parameter | This compound | Representative CBZ-Protected Piperidine |
| Deprotection Method | 4M HCl in dioxane or 20% TFA in DCM | H₂ (1 atm), 10% Pd/C in MeOH |
| Typical Deprotection Time | 1-4 hours | 2-16 hours |
| Typical Deprotection Yield | >95% | >90% |
| Compatibility with Reducible Groups (e.g., alkenes, alkynes, nitro groups) | High | Low (will be reduced) |
| Compatibility with Acid-Sensitive Groups (e.g., some esters, acetals) | Low | High |
| Subsequent Acylation Yield | High (>90%) | High (>90%) |
| Purification of Deprotected Intermediate | Often used in situ or after aqueous work-up | Filtration to remove catalyst, followed by solvent evaporation |
Experimental Protocols
Detailed methodologies for the deprotection of both this compound and a representative CBZ-protected piperidine are provided below.
Protocol 1: Boc Deprotection of this compound and Subsequent Acylation
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Deprotection: Dissolve this compound (1.0 eq) in a minimal amount of DCM. Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up (optional): The resulting hydrochloride salt can often be used directly. Alternatively, the solvent can be removed under reduced pressure.
-
Acylation: Dissolve the crude (1-acetylpiperidin-4-yl)amine hydrochloride in DCM. Add TEA or DIPEA (2.5 eq) and cool the mixture to 0 °C. Add the acylating agent (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quenching and Extraction: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Protocol 2: Cbz Deprotection of a CBZ-Protected Piperidine and Subsequent Acylation
Materials:
-
N-CBZ-4-aminopiperidine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection: Dissolve N-CBZ-4-aminopiperidine (1.0 eq) in MeOH or EtOH. Add 10% Pd/C (5-10 mol%). Purge the flask with H₂ and stir the mixture under an H₂ atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
-
Acylation: Dissolve the crude 4-aminopiperidine in DCM. Add TEA or DIPEA (2.2 eq) and cool the mixture to 0 °C. Add the acylating agent (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quenching and Extraction: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Visualizing the Synthetic Strategy
The choice between these two building blocks often depends on the overall synthetic plan and the presence of other functional groups.
Caption: Comparative synthetic workflows for Boc- and CBZ-protected piperidines.
Application in Drug Discovery: Targeting Signaling Pathways
Piperidine-containing compounds are prevalent in a wide range of pharmaceuticals, acting on various biological targets.[3] For instance, many G-protein coupled receptor (GPCR) antagonists and central nervous system (CNS) active agents feature a substituted piperidine core.[4] The synthesis of these molecules often relies on the strategic use of protecting groups to build complexity.
The following diagram illustrates a simplified signaling pathway that could be modulated by a drug candidate synthesized using one of these piperidine building blocks.
Caption: A potential mechanism of action for a piperidine-based GPCR antagonist.
Conclusion
Both this compound and CBZ-protected piperidines are valuable tools in the synthesis of complex molecules for drug discovery and development.
-
This compound is an excellent choice when orthogonality to base-labile groups is required. The acid-lability of the Boc group allows for mild deprotection, although care must be taken in the presence of other acid-sensitive functionalities. The acetyl group on the piperidine nitrogen provides an additional site for selective deprotection under basic conditions.
-
CBZ-protected piperidines are ideal for syntheses that require robust protection of the amine. The Cbz group is stable to a wide range of reaction conditions and its removal by hydrogenolysis is orthogonal to both acid- and base-labile protecting groups.[5] However, this deprotection method is incompatible with reducible functional groups and requires handling of a flammable catalyst and hydrogen gas.
The ultimate choice between these two classes of protected piperidines will be dictated by the specific synthetic route, the nature of other functional groups present in the molecule, and the desired overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H22N2O3 | CID 22741830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to Catalysts for the Synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl (1-acetylpiperidin-4-yl)carbamate, a key building block in the development of various pharmaceutical agents, is a critical process where the choice of catalyst can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of catalytic systems for the synthesis of this compound, focusing on the preparation of the pivotal intermediate, tert-Butyl (piperidin-4-yl)carbamate (also known as 4-Boc-aminopiperidine). The subsequent N-acetylation step to yield the final product is also detailed.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of the key intermediate, tert-Butyl (piperidin-4-yl)carbamate: This can be accomplished via two primary catalytic routes:
-
Reductive amination of N-Boc-4-piperidone: This direct approach can be mediated by chemical reductants or catalytic hydrogenation.
-
Catalytic hydrogenation of a protected precursor: This method involves the debenzylation of a precursor like tert-butyl (1-benzylpiperidin-4-yl)carbamate.
-
-
N-acetylation of the intermediate: A standard acylation reaction yields the final product.
Our comparative analysis, based on available experimental data, indicates that Palladium on carbon (Pd/C) is a highly efficient and high-yielding catalyst for the synthesis of the 4-Boc-aminopiperidine intermediate, particularly through the hydrogenation of a protected precursor.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for different catalytic systems in the synthesis of the key intermediate, tert-Butyl (piperidin-4-yl)carbamate.
| Catalyst/Reductant | Synthetic Route | Substrate | Reaction Conditions | Reaction Time | Yield | Purity |
| 10% Pd/C | Catalytic Hydrogenation (Debenzylation) | tert-Butyl (1-benzylpiperidin-4-yl)carbamate | H₂, Methanol | 12 h | 99% | High |
| 5% Pd/C | Catalytic Hydrogenation (of imine) | Imine from N-benzyl-4-piperidone and tert-butyl carbamate | H₂ (0.8-1.0 MPa), Methanol, 80°C | 8 h | 88.7% | 99.0% (GC)[1] |
| 10% Pd/C | Catalytic Hydrogenation (of imine) | Imine from N-benzyl-4-piperidone and tert-butyl carbamate | H₂ (0.8-1.0 MPa), Methanol, 70°C | 4 h | 90.7% | 99.0% (GC)[1] |
| Sodium Triacetoxyborohydride (STAB) | Reductive Amination | N-Boc-4-piperidinone and Aniline | Acetic Acid, Dichloromethane, Room Temperature | 16 h | Not specified for this specific substrate, but a common and effective method.[2] | Dependent on purification |
Experimental Protocols
Synthesis of tert-Butyl (piperidin-4-yl)carbamate via Catalytic Hydrogenation (Debenzylation)
Catalyst: 10% Palladium on carbon (Pd/C)
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or pressurized vessel) at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield tert-Butyl (piperidin-4-yl)carbamate. The product can be further purified by column chromatography if necessary.[3]
Synthesis of tert-Butyl (piperidin-4-yl)carbamate via Reductive Amination of an Imine Intermediate
Catalyst: 10% Palladium on carbon (Pd/C)
Procedure:
Step 1: Imine Formation
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., toluene), add tert-butyl carbamate (1.1-1.2 equivalents) and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine intermediate.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude imine intermediate in methanol and transfer to a high-pressure reactor.
-
Add 10% Pd/C (5-10 wt% of the imine).
-
Pressurize the reactor with hydrogen gas to 0.8-1.0 MPa.
-
Heat the reaction mixture to 70°C and maintain for 4 hours with vigorous stirring.
-
After cooling and venting the reactor, filter the catalyst.
-
Concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain 4-Boc-aminopiperidine.[1]
Synthesis of this compound (N-acetylation)
Procedure:
-
Dissolve tert-Butyl (piperidin-4-yl)carbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Overall Synthesis Workflow
Caption: Overall two-step synthesis of this compound.
Comparative Logic of Catalytic Routes for Intermediate Synthesis
Caption: Comparison of catalytic routes for the synthesis of the key intermediate.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of tert-Butyl (1-acetylpiperidin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is a critical process to ensure data integrity, consistency, and reliability across different laboratories and techniques.[1][2][3] This document outlines the performance characteristics of common analytical techniques and provides detailed experimental protocols to support method transfer and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the desired level of sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for the analysis of pharmaceutical intermediates.[4]
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Primary Information | Quantification, Purity Assessment | Molecular Weight Confirmation, Impurity Identification | Definitive Structural Elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) |
| Linearity (R²) | > 0.999 | > 0.998 | Not typically used for quantification without internal standards |
| Accuracy (% Recovery) | 98-102% | 97-103% | Not applicable for routine quantification |
| Precision (%RSD) | < 2.0% | < 3.0% | Not applicable for routine quantification |
| Limit of Detection (LOD) | Low ng/mL | Low pg/mL | High µg/mL |
| Limit of Quantification (LOQ) | Mid ng/mL | Mid pg/mL | High µg/mL |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods between two laboratories, a transferring laboratory (Lab A) and a receiving laboratory (Lab B).
Caption: Workflow for Inter-Laboratory Cross-Validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL. A series of working standards (e.g., 1-100 µg/mL) are prepared by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range.
-
System Suitability: Perform five replicate injections of a working standard. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the identification and quantification of volatile and semi-volatile impurities. Due to the thermal lability of some carbamates, derivatization may be necessary.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. If derivatization is required, a common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an essential tool for the unambiguous structural confirmation of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Expected Signals: Characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the acetyl group (a singlet around 2.1 ppm), and protons of the piperidine ring are expected.[6]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the comprehensive characterization of the target compound.
Caption: Analytical Techniques for Compound Characterization.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispec.co.th [scispec.co.th]
- 6. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]
Comparative Efficacy of Novel Drug Candidates Derived from tert-Butyl (1-acetylpiperidin-4-yl)carbamate
A detailed analysis of emerging therapeutic agents, their biological targets, and performance in preclinical studies.
In the landscape of modern drug discovery, the scaffold of tert-Butyl (1-acetylpiperidin-4-yl)carbamate has emerged as a versatile starting point for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders to cancer. This guide provides a comparative analysis of the efficacy of various drug candidates derived from this parent compound, supported by experimental data from preclinical studies. Detailed methodologies for the key experiments are provided to aid researchers in the replication and further investigation of these promising compounds.
Overview of Therapeutic Targets
Derivatives of this compound have shown significant potential as inhibitors of several key enzymes implicated in disease pathogenesis. Notably, research has focused on their activity against Dihydrofolate Reductase (DHFR), a critical enzyme in folate metabolism and a well-established target for anticancer and antimicrobial drugs, and cholinesterases such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.
Efficacy Against Dihydrofolate Reductase (DHFR)
A series of novel piperidine-derived thiosemicarbazones has been synthesized and evaluated for their inhibitory activity against DHFR. The results, summarized in the table below, highlight the potent inhibitory potential of these compounds.
| Compound ID | Structure | IC50 (µM) against DHFR[1] |
| 5a | 4-((4-(dimethylamino)phenyl)thiocarbamoyl)hydrazono)methyl)-1-(4-fluorobenzyl)piperidine | 35.60 ± 0.65 |
| 5b | 1-(4-fluorobenzyl)-4-(((4-methoxyphenyl)thiocarbamoyl)hydrazono)methyl)piperidine | 28.40 ± 0.51 |
| 5c | 4-(((4-ethoxyphenyl)thiocarbamoyl)hydrazono)methyl)-1-(4-fluorobenzyl)piperidine | 24.10 ± 0.43 |
| 5p | 1-(4-fluorobenzyl)-4-(((4-nitrophenyl)thiocarbamoyl)hydrazono)methyl)piperidine | 13.70 ± 0.25 |
| Methotrexate (Standard) | - | Not explicitly stated in the provided text, but used as a standard for comparison. |
Among the synthesized derivatives, compound 5p demonstrated the highest inhibitory activity with an IC50 value of 13.70 ± 0.25 µM.[1] Structure-activity relationship (SAR) analysis revealed that the substitution pattern on the phenyl ring of the thiosemicarbazone moiety significantly influences the inhibitory potency.
Efficacy Against Cholinesterases
In the pursuit of novel treatments for neurodegenerative diseases like Alzheimer's, several carbamate derivatives have been synthesized and evaluated as inhibitors of AChE and BChE. The data from these studies indicate a promising dual inhibitory potential for some of these compounds.
| Compound ID | Structure | IC50 (nM) against AChE[2] | IC50 (nM) against BChE[2] |
| BMC-3 | N,N-dimethylcarbamic acid 3-(1-(dimethylamino)ethyl)phenyl ester | 792 | 2.2 |
| BMC-16 | N-ethyl-N-methylcarbamic acid 4-(1-(dimethylamino)ethyl)phenyl ester | 266 | 10.6 |
| Rivastigmine (Standard) | (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate | Not explicitly stated in the provided text, but the novel compounds were found to be more potent. | Not explicitly stated in the provided text, but the novel compounds were found to be more potent. |
Notably, compounds BMC-3 and BMC-16 emerged as excellent dual inhibitors of both AChE and BChE, with IC50 values in the nanomolar range.[2] Their potency surpassed that of the standard drug, rivastigmine, under the same experimental conditions.[2]
Experimental Protocols
DHFR Enzyme Inhibition Assay
The inhibitory activity of the synthesized piperidine-derived thiosemicarbazones against DHFR was determined using a spectrophotometric method. The assay is based on the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
Workflow for DHFR Inhibition Assay
Workflow for determining DHFR inhibition.
Detailed Method:
-
A reaction mixture containing DHFR enzyme, NADPH, and buffer (typically potassium phosphate buffer, pH 7.5) is prepared.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture and incubated for a specified period.
-
The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (vehicle only).
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the carbamate derivatives against AChE and BChE was determined using the spectrophotometric method developed by Ellman. This assay measures the activity of the cholinesterase enzyme by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Signaling Pathway in Ellman's Assay
Reaction pathway for cholinesterase inhibition assay.
Detailed Method:
-
The assay is typically performed in a 96-well microplate.
-
A solution of the respective cholinesterase enzyme (AChE from electric eel or BChE from equine serum) in phosphate buffer (pH 8.0) is prepared.
-
The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme for a defined period.
-
The substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) and DTNB are added to initiate the reaction.
-
The absorbance is measured at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
-
The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for development into effective therapeutic agents. The studies highlighted in this guide demonstrate significant inhibitory activity against both DHFR and cholinesterases. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field. Further optimization of these lead compounds, focusing on improving their pharmacokinetic and pharmacodynamic properties, is warranted to advance them into clinical development. The versatile nature of the parent scaffold suggests that future research could explore its potential in developing inhibitors for other clinically relevant targets.
References
- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of tert-Butyl (1-acetylpiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary reaction pathways of tert-Butyl (1-acetylpiperidin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the deprotection of the tert-butoxycarbonyl (Boc) group and the hydrolysis of the acetyl group, presenting detailed experimental protocols, comparative data on product yields and purity, and an analysis of alternative synthetic strategies. This objective comparison is intended to assist researchers in selecting the optimal synthetic route for their specific applications.
Core Reactions of this compound
This compound possesses two primary reactive sites amenable to selective modification: the acid-labile Boc protecting group on the 4-amino substituent and the base-labile N-acetyl group on the piperidine ring. The differential reactivity of these groups allows for selective deprotection, leading to two distinct products with utility in further synthetic transformations.
Diagram of Core Reaction Pathways
Caption: Primary reaction pathways of this compound.
Performance Comparison of Deprotection and Hydrolysis Reactions
The choice between acidic deprotection and basic hydrolysis depends on the desired product and the compatibility of other functional groups within the molecule. The following table summarizes the typical performance of these reactions.
| Reaction | Product | Reagents | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Boc Deprotection | 1-Acetyl-4-aminopiperidine | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | >95% | >98% | High yield, clean reaction | TFA is corrosive and requires careful handling |
| 4M HCl in 1,4-Dioxane | ~90-95% | >97% | Product often precipitates as HCl salt, aiding isolation | Dioxane is a suspected carcinogen | ||
| Acetyl Hydrolysis | tert-Butyl (piperidin-4-yl)carbamate | Sodium Hydroxide (NaOH) in Methanol/Water | ~85-90% | >95% | Mild conditions, readily available reagents | Longer reaction times may be required |
Detailed Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To selectively remove the Boc group to yield 1-acetyl-4-aminopiperidine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford 1-acetyl-4-aminopiperidine.
Experimental Workflow for Boc Deprotection
Caption: Workflow for the Boc deprotection of this compound.
Protocol 2: Acetyl Group Hydrolysis using Sodium Hydroxide (NaOH)
Objective: To selectively remove the N-acetyl group to yield tert-butyl (piperidin-4-yl)carbamate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2.0-3.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate.
Alternative Synthetic Routes and Protecting Group Strategies
While the reactions of this compound provide straightforward access to key intermediates, alternative synthetic strategies can offer advantages in terms of overall efficiency, cost, and scalability. Below is a comparison of alternative approaches to synthesize 4-amino-1-acetylpiperidine.
Logical Relationship of Alternative Synthetic Strategies
Caption: Alternative synthetic routes to 1-acetyl-4-aminopiperidine.
Comparison of Alternative Protecting Groups
The choice of protecting group for the 4-amino moiety can significantly impact the overall synthetic strategy. Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are common alternatives to Boc.[1][2][3]
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality with N-Acetyl |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl) | Orthogonal |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Orthogonal |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (Piperidine in DMF) | Not Orthogonal (Acetyl group may be labile) |
Note on Orthogonality: The Fmoc group is cleaved under basic conditions, which could potentially lead to the partial or complete hydrolysis of the N-acetyl group, making it a less ideal choice for the synthesis of 1-acetyl-4-aminopiperidine if the acetyl group is introduced prior to Fmoc deprotection.
By understanding the distinct reaction products of this compound and evaluating alternative synthetic pathways, researchers can make informed decisions to optimize their synthetic strategies for the efficient production of valuable piperidine-based intermediates.
References
Alternative reagents to di-tert-butyl dicarbonate for tert-Butyl (1-acetylpiperidin-4-yl)carbamate synthesis
A Comparative Guide to Reagents for tert-Butyl (1-acetylpiperidin-4-yl)carbamate Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group strategy is critical for the efficient construction of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions. The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the Boc protection of a 4-aminopiperidine precursor followed by N-acetylation.
While di-tert-butyl dicarbonate (Boc-anhydride) is the most common reagent for this transformation, several alternatives exist, each with distinct characteristics regarding reactivity, selectivity, and cost. This guide provides an objective comparison of di-tert-butyl dicarbonate with other potential reagents for the synthesis of the key intermediate, tert-butyl piperidin-4-ylcarbamate, supported by experimental data.
Comparative Performance of Boc-Protection Reagents
The synthesis of this compound is a two-step process. The first and most critical step is the selective Boc protection of the 4-amino group of a piperidine derivative. The subsequent N-acetylation of the piperidine ring nitrogen is a straightforward transformation. The choice of reagent for the initial Boc protection step can significantly impact the overall efficiency and yield of the synthesis.
Di-tert-butyl dicarbonate ((Boc)₂O) remains the gold standard for Boc protection due to its high reactivity and the generation of innocuous byproducts (tert-butanol and carbon dioxide). It is highly effective for the protection of primary amines, including 4-aminopiperidine, with excellent yields typically reported.
tert-Butyl Phenyl Carbonate is a notable alternative that offers enhanced selectivity for the protection of primary amines over secondary amines. This is attributed to the slower reaction kinetics of secondary amines with this reagent. While highly effective, the yields may be slightly lower compared to Boc-anhydride in some cases.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is another alternative, often employed in peptide synthesis. It is a stable, crystalline solid that can be used for Boc protection under mild conditions. However, it is generally more expensive than Boc-anhydride and may present challenges with byproduct removal in some applications.
The following table summarizes the quantitative data for the Boc protection of primary amines using these reagents.
| Reagent | Substrate | Yield (%) | Reaction Conditions | Reference |
| Di-tert-butyl dicarbonate | 1-Benzyl-4-aminopiperidine | >95% | Dichloromethane, Triethylamine, 0°C to rt | Generic high-yield protocols |
| Di-tert-butyl dicarbonate | Aniline | 99% | Solvent-free, Amberlite-IR 120, rt, 1 min | [1] |
| Di-tert-butyl dicarbonate | Various amines | 92-96% | Water-acetone, catalyst-free, rt, 8-12 min | [2] |
| tert-Butyl Phenyl Carbonate | Diethylenetriamine | 72% | Dichloromethane, rt, overnight | [3] |
| tert-Butyl Phenyl Carbonate | Spermidine | 78% | DMF, rt, overnight | [3] |
Synthetic Workflow and Logical Relationships
The synthesis of this compound can be visualized as a two-step process, with the first step offering a choice of reagents for Boc protection.
Caption: General synthetic workflow for this compound.
The decision-making process for selecting a Boc-protection reagent involves considering factors such as substrate compatibility, desired selectivity, and cost.
Caption: Decision logic for selecting a Boc-protection reagent.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate using Di-tert-butyl dicarbonate
This protocol is adapted from standard procedures for the Boc protection of primary amines.
Materials:
-
4-Aminopiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminopiperidine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in a small amount of dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperidin-4-ylcarbamate. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Boc Protection using tert-Butyl Phenyl Carbonate
This protocol is based on the selective protection of primary amines.[3]
Materials:
-
Primary amine (e.g., 4-aminopiperidine) (1.0 eq)
-
tert-Butyl Phenyl Carbonate (1.1 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the primary amine in DMF or DCM.
-
Add tert-butyl phenyl carbonate to the solution.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amine.
Protocol 3: Synthesis of this compound (N-Acetylation)
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (1.5 eq) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane.
-
Add triethylamine or pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Conclusion
For the synthesis of this compound, di-tert-butyl dicarbonate remains the reagent of choice for the crucial Boc-protection step, offering high yields and operational simplicity.[1][2] tert-Butyl phenyl carbonate presents a viable alternative, particularly in scenarios where selectivity between primary and secondary amines is a concern, though potentially with slightly reduced yields.[3] Boc-ON , while effective under mild conditions, is generally less economical for this type of transformation. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the substrate.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (1-acetylpiperidin-4-yl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS No. 283167-28-2), ensuring operational safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.
Hazard Identification and Precautionary Measures:
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
In case of exposure, follow the first aid measures outlined in the Safety Data Sheet. This includes moving the affected person to fresh air, flushing skin and eyes with water, and seeking medical attention if symptoms persist.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to all applicable federal, state, and local regulations.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, cleaning materials) in a designated, properly labeled, and sealed hazardous waste container.
-
Avoid mixing with incompatible materials. This compound is incompatible with strong oxidizing agents.[1]
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the chemical name: "this compound," the CAS number "283167-28-2," and the appropriate hazard symbols.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, until it can be collected by a licensed hazardous waste disposal company.[1]
4. Final Disposal:
-
The disposal of the contents and the container must be carried out at an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and a qualified professional for any questions or concerns.
References
Essential Safety and Operational Guidance for Handling tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Disclaimer: A specific Safety Data Sheet (SDS) for tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS No. 283167-28-2) was not publicly available at the time of this writing.[1][2] The following guidance is based on the safety protocols for structurally similar compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on data from analogous compounds.
| Protection Type | Specification | Rationale & Citation |
| Eye Protection | Safety glasses with side shields or goggles. | Conforms to European standard EN 166 or OSHA 29 CFR 1910.133 to protect against eye irritation.[3][4] |
| Hand Protection | Protective gloves (e.g., nitrile). | Gloves must be inspected before use and disposed of properly after handling.[5] |
| Skin and Body Protection | Long-sleeved laboratory coat. | To prevent skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large-scale operations or in emergencies. | To minimize inhalation of dust or vapors.[3][6] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid contact with skin and eyes.[6]
-
Prevent the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the handling area.[8]
Storage:
-
Avoid direct sunlight.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[3][4]
Disposal Plan
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused or contaminated this compound should be considered hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be disposed of as hazardous waste.
-
Disposal Method: Sweep up any spills, place in a suitable container, and hold for waste disposal.[3][8] Do not empty into drains or release into the environment.[4][7]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][8]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[3]
-
In all cases of exposure, seek medical attention if symptoms persist.[7][8]
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

carbamate)



